3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid
Description
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Properties
IUPAC Name |
2-methyl-3-propan-2-yl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-7(2)12-8(3)14-11-5-4-9(13(15)16)6-10(11)12/h4-7,14H,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPARHPUTLSSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)C(=O)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid basic properties
An In-Depth Technical Guide to the Physicochemical and Basic Properties of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of this compound (CAS No. 54233-21-5), a substituted indole derivative of interest to researchers in medicinal chemistry and drug development. This document elucidates the core physicochemical properties, with a particular focus on its amphoteric nature and acid-base characteristics. It details synthetic strategies, analytical characterization protocols, and provides insights into its potential biological significance based on its structural motifs. The guide is structured to deliver not just data, but a field-proven perspective on the causality behind experimental design and data interpretation for scientists engaged in the evaluation of novel chemical entities.
Molecular Structure and Core Physicochemical Properties
This compound is a bifunctional molecule featuring a carboxylic acid group appended to a substituted indole nucleus. This structure confers both acidic and weakly basic properties, making a thorough understanding of its ionization behavior critical for any application in a biological context.
The core structure consists of a fused bicyclic system: an electron-rich pyrrole ring fused to a benzene ring. The pyrrole ring is substituted at the 2-position with a methyl group and at the 3-position with a bulky isopropyl group. The carboxylic acid is attached at the 5-position of the benzene ring.
Predicted Physicochemical Data
Quantitative prediction of physicochemical properties is a cornerstone of modern drug discovery, allowing for early assessment of a compound's potential developability. The following data has been aggregated from computational models.
| Property | Predicted Value | Source / Method |
| Molecular Formula | C₁₃H₁₅NO₂ | - |
| Molecular Weight | 217.26 g/mol | - |
| CAS Number | 54233-21-5 | - |
| Calculated LogP | 3.1 | Benchchem[1] |
| Acidic pKa (pKa₁) | ~4.2 (Carboxylic Acid) | Benchchem[1] |
| Basic pKa (pKa₂) | ~ -3.6 (Protonated Indole, C3) | Wikipedia[2] |
| Indole N-H Acidity | >16 (in water) | Wikipedia[2] |
| Polar Surface Area | 53.09 Ų | Human Metabolome Database[3] |
| Hydrogen Bond Donors | 2 | Human Metabolome Database[3] |
| Hydrogen Bond Acceptors | 2 | Human Metabolome Database[3] |
Acid-Base Properties: An Amphoteric Compound
A common misconception is to view the indole nitrogen as a traditional Lewis base. Due to the delocalization of the nitrogen's lone pair of electrons to maintain the aromaticity of the pyrrole ring, the indole nitrogen is non-basic.[2] In fact, under very strongly acidic conditions, protonation occurs not on the nitrogen but on the C3 carbon, which has a pKa of approximately -3.6.[2] The N-H proton itself is very weakly acidic, with a pKa around 16-17 in aqueous media, meaning it can only be deprotonated by a very strong base.[2]
The dominant acidic center is the carboxylic acid group. Its predicted pKa of ~4.2 is slightly higher than that of the parent indole-5-carboxylic acid (pKa ≈ 3.63), an effect attributable to the electron-donating nature of the methyl and isopropyl substituents which destabilize the carboxylate anion.[1][3]
This amphoteric profile is critical for drug development. At physiological pH (~7.4), the carboxylic acid group will be fully deprotonated (COO⁻), while the indole ring remains neutral, rendering the molecule overall anionic.
Caption: Ionization state of the molecule at different pH ranges.
Synthesis and Purification
Proposed Synthetic Workflow
The workflow involves a Fischer-indole cyclization followed by hydrolysis of an ester protecting group. This method is chosen for its reliability and tolerance of various functional groups.
Caption: Proposed Fischer-indole synthesis workflow.
Step-by-Step Laboratory Protocol
Disclaimer: This is a proposed protocol and must be adapted and optimized under appropriate laboratory safety conditions.
-
Step 1: Hydrazone Formation
-
To a stirred solution of 4-hydrazinobenzoic acid (1.0 eq) in ethanol, add 3-methyl-2-pentanone (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting aniline is consumed.
-
Cool the reaction mixture to room temperature and then place in an ice bath to precipitate the hydrazone intermediate.
-
Filter the solid, wash with cold ethanol, and dry under vacuum.
-
-
Step 2: Fischer-Indole Cyclization
-
Combine the dried hydrazone intermediate (1.0 eq) with a high-boiling point solvent such as Dowtherm A or use a mixture of polyphosphoric acid (PPA).
-
Causality: A strong acid catalyst is required to facilitate the[4][4]-sigmatropic rearrangement that is the key step of the cyclization.
-
Heat the mixture to 180-220 °C for 1-3 hours. Monitor the reaction by TLC for the formation of the indole product.
-
Cool the reaction mixture and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous mixture with a concentrated NaOH solution to a pH of ~9-10 to ensure the carboxylic acid is in its salt form for solubility.
-
-
Step 3: Purification
-
Wash the basic aqueous solution with a non-polar organic solvent like diethyl ether or ethyl acetate to remove non-acidic impurities.
-
Trustworthiness: This acid-base extraction is a self-validating purification step, ensuring that only acidic components remain in the aqueous layer.
-
Treat the aqueous layer with activated charcoal to remove colored impurities, then filter through Celite.
-
Acidify the clear aqueous filtrate with cold 6M HCl to a pH of ~2-3 to precipitate the final product.
-
Filter the solid product, wash thoroughly with cold deionized water to remove inorganic salts, and dry in a vacuum oven at 50-60 °C.
-
Analytical Characterization
Protocol: Potentiometric pKa Determination
This protocol determines the acidic pKa value in a co-solvent system, which is necessary for compounds with low aqueous solubility.
-
Preparation: Prepare a 0.01 M solution of the compound in a 50:50 (v/v) methanol:water mixture. Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions. Calibrate a pH meter using standard aqueous buffers.
-
Titration: Place 50 mL of the compound solution in a jacketed beaker at 25 °C.
-
Slowly titrate the solution with the 0.1 M NaOH solution, recording the pH after each incremental addition (e.g., 0.05 mL).
-
Continue the titration past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). The Yasuda-Shedlovsky extrapolation can be used to determine the pKa in pure water from data in multiple co-solvent ratios.
Biological Context and ADME Profile
Potential Biological Activity
The indole scaffold is a privileged structure in medicinal chemistry. Analogs of this compound have shown varied biological activities. Research suggests the compound may interact with the aryl hydrocarbon receptor (AhR) and inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), pointing towards potential anti-inflammatory applications.[1] Furthermore, some studies on similar indole derivatives have reported antimicrobial and anticancer potential.[1]
Predicted ADME Profile (Lipinski's Rule of Five)
Lipinski's Rule of Five is a heuristic used to evaluate the druglikeness of a chemical compound.
| Lipinski's Rule | Parameter Value | Compliance |
| Molecular Weight < 500 g/mol | 217.26 g/mol | Yes |
| LogP < 5 | 3.1 | Yes |
| H-bond Donors < 5 | 2 | Yes |
| H-bond Acceptors < 10 | 2 | Yes |
The compound complies with all of Lipinski's rules, suggesting that it is likely to have good oral bioavailability. The calculated LogP of 3.1 indicates moderate lipophilicity, suggesting a good balance between aqueous solubility and membrane permeability, which is essential for absorption from the gastrointestinal tract.[1]
Conclusion
This compound is an amphoteric molecule whose behavior is dominated by its carboxylic acid functionality at physiological pH. Its predicted physicochemical properties, including a LogP of 3.1 and adherence to Lipinski's Rule of Five, suggest a favorable profile for potential development as a therapeutic agent. The synthetic routes are accessible through established chemical principles, and the compound can be readily characterized using standard analytical techniques. Further experimental validation of the predicted properties and exploration of its biological activities are warranted.
References
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pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]
-
A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. PubMed. [Link]
- Process for preparation of 5-substituted indole derivatives.
-
Showing metabocard for Indole-5-carboxylic acid (HMDB0253469). Human Metabolome Database. [Link]
-
Indole. Wikipedia. [Link]
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- 4. A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid: Synthesis, Characterization, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-isopropyl-2-methyl-1H-indole-5-carboxylic acid, a substituted indole derivative of significant interest in medicinal chemistry. This document details a feasible synthetic route based on the principles of the Fischer indole synthesis, outlines expected physicochemical and spectroscopic properties for characterization, and presents detailed protocols for evaluating its notable biological activities. The reported bioactivities include affinity for the aryl hydrocarbon receptor (AhR), inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, antimicrobial effects against methicillin-resistant Staphylococcus aureus (MRSA), and antiproliferative action against A549 lung cancer cells. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of novel indole-based compounds for therapeutic applications.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, forming the core structure of numerous natural products and synthetic molecules with diverse pharmacological activities. The strategic placement of various substituents on the indole ring allows for the fine-tuning of a compound's biological and physicochemical properties. This compound (Figure 1) is a molecule with a unique substitution pattern that has garnered attention for its potential therapeutic applications.
This guide will first detail a proposed synthetic pathway for this compound, followed by a comprehensive section on its characterization. The subsequent sections will delve into its reported biological activities, providing detailed, step-by-step protocols for their in vitro assessment.
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| CAS Number | 54233-21-5 |
Synthesis of this compound
The proposed synthesis (Figure 2) would commence with the reaction of 4-hydrazinobenzoic acid with 3-methyl-2-butanone (isopropyl methyl ketone) to form the corresponding hydrazone intermediate. Subsequent acid-catalyzed cyclization would then yield the target indole.
Figure 2. Proposed Fischer Indole Synthesis Workflow.
Step-by-Step Experimental Protocol (Hypothetical)
Materials:
-
4-Hydrazinobenzoic acid
-
3-Methyl-2-butanone (Isopropyl methyl ketone)
-
Glacial acetic acid
-
Concentrated sulfuric acid
-
Ethanol
-
Water
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment
Procedure:
-
Formation of the Hydrazone: In a round-bottom flask, dissolve 1.0 equivalent of 4-hydrazinobenzoic acid in glacial acetic acid. Add 1.1 equivalents of 3-methyl-2-butanone to the solution. Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Cyclization: Once hydrazone formation is complete, cautiously add a catalytic amount of concentrated sulfuric acid to the reaction mixture. Heat the mixture to reflux (approximately 118 °C) for 4-6 hours.
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. The crude product should precipitate. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Neutralize the crude product by dissolving it in a minimal amount of aqueous sodium bicarbonate solution and then re-precipitating it by the dropwise addition of hydrochloric acid until the solution is acidic. Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Recrystallization: Further purify the product by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield pure this compound.
Physicochemical and Spectroscopic Characterization
The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the indole NH proton, aromatic protons, the isopropyl methine and methyl protons, the C2-methyl protons, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for the indole ring carbons, the isopropyl and methyl carbons, and the carboxylic acid carbonyl carbon. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the indole, the O-H stretch of the carboxylic acid, the C=O stretch of the carboxylic acid, and C-H stretches of the alkyl groups. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (217.26 g/mol ). |
Biological Activities and Assay Protocols
This compound has been reported to exhibit a range of biological activities, making it a compound of interest for further investigation.[3]
Aryl Hydrocarbon Receptor (AhR) Binding
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor involved in cellular metabolism and immune responses.[4][5] The interaction of small molecules with AhR can be assessed using cell-based reporter gene assays.[6]
Protocol: AhR Activation Assay (Cell-Based Luciferase Reporter Assay)
-
Cell Culture: Culture a suitable cell line (e.g., HepG2) stably transfected with an AhR-responsive luciferase reporter construct in appropriate growth medium.
-
Compound Treatment: Seed the cells in a 96-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for 24 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., TCDD).
-
Luciferase Assay: Following treatment, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Normalize the luciferase activity to the vehicle control and plot the results as a function of compound concentration to determine the EC₅₀ value.
COX and LOX Enzyme Inhibition
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory pathway.[3] The inhibitory activity of the title compound against these enzymes can be determined using commercially available assay kits.[7][8]
Protocol: COX-1/COX-2 and 5-LOX Inhibition Assays
-
Enzyme Preparation: Use purified ovine COX-1, human recombinant COX-2, and human recombinant 5-LOX enzymes.
-
Assay Procedure: Perform the assays in a 96-well plate format according to the manufacturer's instructions. Briefly, pre-incubate the enzyme with various concentrations of the test compound.
-
Substrate Addition: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the product formation (e.g., prostaglandin for COX, leukotriene for LOX) using a specific detection method, such as colorimetry or fluorescence, with a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Antimicrobial Activity against MRSA
The antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) can be evaluated by determining the minimum inhibitory concentration (MIC).[1][9]
Protocol: Broth Microdilution MIC Assay for MRSA
-
Bacterial Culture: Grow MRSA in a suitable broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized suspension of MRSA.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Antiproliferative Activity against A549 Lung Cancer Cells
The effect of the compound on the proliferation of A549 human lung adenocarcinoma cells can be assessed using the MTT assay.[10][11]
Protocol: MTT Antiproliferative Assay
-
Cell Seeding: Seed A549 cells in a 96-well plate and allow them to attach for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48 or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
This compound presents a promising scaffold for the development of novel therapeutic agents. This guide has provided a comprehensive overview of a plausible synthetic route, methods for its characterization, and detailed protocols for the evaluation of its key biological activities. The information contained herein is intended to facilitate further research and development of this and related indole derivatives in the fields of medicinal chemistry and pharmacology.
References
- Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. doi:10.15227/orgsyn.056.0072
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Apoptosis-mediated antiproliferation of A549 lung cancer cells mediated by Eugenia aquea leaf compound 2′,4′-dihydroxy-6′-methoxy-3′,5′-dimethylchalcone and its molecular interaction with caspase receptor in molecular docking simulation. (2021). Saudi Journal of Biological Sciences, 28(11), 6483–6492. [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
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Laboratory Testing for Methicillin (oxacillin)-resistant Staphylococcus aureus (MRSA). (2023, June 27). Retrieved January 26, 2026, from [Link]
- Yadav, P., Kumar, A., Singh, P., Kumar, A., Kumar, A., Kumar, A., ... & Singh, R. K. (2023). Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies. Journal of Biomolecular Structure and Dynamics, 41(16), 7799-7818.
- Gassmann, K., Abel, J., Bothe, H., Haarmann-Stemmann, T., & Fritsche, E. (2021). The complex biology of aryl hydrocarbon receptor activation in cancer and beyond. International Journal of Molecular Sciences, 22(21), 11563.
- Yilmaz, E., & Küpeli Akkol, E. (2023). Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 28(13), 5099.
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Protocol for antimicrobial activity assay in 384 well plate? (2022, September 21). Retrieved January 26, 2026, from [Link]
- He, G., Tsutsumi, T., Zhao, B., & Denison, M. S. (2011). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. Current Protocols in Toxicology, 48(1), 4.23.1-4.23.21.
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Antiproliferative activity tests. (n.d.). Retrieved January 26, 2026, from [Link]
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Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives. (2024). BMC Microbiology, 24(1), 25. [Link]
- Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
-
AHR Nuclear Receptor Assay Service. (n.d.). Retrieved January 26, 2026, from [Link]
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Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. (n.d.). Retrieved January 26, 2026, from [Link]
- COX and LOX inhibitory potential of Abroma augusta and Desmodium gangeticum. (2015). The Journal of Phytopharmacology, 4(3), 169-173.
- Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (2023). Molecules, 28(15), 5758.
- Bratton, L. D., Roth, B. D., Trivedi, B. K., & Unangst, P. C. (2000). Synthesis of novel 3‐ and 5‐substituted indole‐2‐carboxamides. Journal of Heterocyclic Chemistry, 37(5), 1103-1108.
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Fischer Indole Synthesis. (n.d.). Retrieved January 26, 2026, from [Link]
- Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calcul
- Antiproliferative, Apoptotic Effects and Suppression of Oxidative Stress of Quercetin against Induced Toxicity in Lung Cancer Cells of Rats: In vitro and In vivo Study. (2020).
- Dual COX/LOX inhibition: screening and evaluation of effect of medicinal plants of Kerala as Anti- inflammatory agents. (2015). Journal of Pharmacognosy and Phytochemistry, 4(1), 1-6.
- Novel method for quantifying AhR-ligand binding affinities using Microscale Thermophoresis. (2021). bioRxiv.
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5-isopropyl-1H-indole-2-carboxylic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
- Methicillin-Resistant Staphylococcus aureus (MRSA): Identification and Susceptibility Testing Techniques. (2009).
- Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. (2012). Der Pharma Chemica, 4(5), 1888-1893.
- A novel and improved process fro the preparation of nateglinide and its polymorph form-h. (2007).
- Using MRSA Screening Tests To Predict Methicillin Resistance in Staphylococcus aureus Bacteremia. (2015). Antimicrobial Agents and Chemotherapy, 59(11), 7047-7052.
- Ah Receptor-Based Chemical Screening Bioassays: Application and Limitations for the Detection of Ah Receptor Agonists. (2000). Toxicological Sciences, 55(1), 197-206.
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An In-depth Technical Guide to the Structural Analogs of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of structural analogs of 3-isopropyl-2-methyl-1H-indole-5-carboxylic acid. As a core scaffold of significant interest in medicinal chemistry, this indole derivative and its analogs have demonstrated a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document serves as a resource for researchers engaged in the discovery and development of novel therapeutics based on this privileged heterocyclic motif.
The this compound Scaffold: An Introduction
The indole ring is a fundamental structural component in numerous natural products and synthetic compounds with diverse pharmacological activities. The specific substitution pattern of a methyl group at the 2-position, an isopropyl group at the 3-position, and a carboxylic acid at the 5-position confers a unique combination of lipophilicity, hydrogen bonding capability, and steric bulk. These features are critical in dictating the molecule's interaction with biological targets.
The core compound, this compound, serves as a versatile starting point for chemical modifications aimed at optimizing potency, selectivity, and pharmacokinetic properties. Understanding the synthetic routes to this core and the biological consequences of its structural modifications is paramount for the rational design of new therapeutic agents.
Synthetic Strategies: Accessing the Core and Its Analogs
The construction of the 2,3-disubstituted indole-5-carboxylic acid core is most commonly achieved through the Fischer indole synthesis . This classic and versatile method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde.[1][2]
Synthesis of the Core Scaffold
A plausible and efficient route to this compound involves the Fischer indole synthesis between 4-carboxyphenylhydrazine and 3-methyl-2-pentanone. The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst.[1][2]
Experimental Protocol: Fischer Indole Synthesis of this compound
-
Hydrazone Formation:
-
To a solution of 4-carboxyphenylhydrazine hydrochloride (1.1 equivalents) in a suitable solvent such as ethanol or acetic acid, add 3-methyl-2-pentanone (1.0 equivalent).
-
The mixture is stirred at room temperature or gently heated to facilitate the formation of the corresponding phenylhydrazone intermediate. Progress can be monitored by thin-layer chromatography (TLC).
-
-
Indolization (Cyclization):
-
Once hydrazone formation is complete, an acid catalyst is introduced. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or a mixture of sulfuric acid in acetic acid.[3]
-
The reaction mixture is heated to an elevated temperature (typically 80-120 °C) to drive the cyclization.[3] The key step in this stage is a[4][4]-sigmatropic rearrangement.[1]
-
The reaction is monitored by TLC until the starting hydrazone is consumed.
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is cooled and poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and then dried.
-
Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Diagram: Fischer Indole Synthesis Workflow
Caption: Mechanism of anticancer activity via inhibition of tubulin polymerization.
Antimicrobial Activity
The indole scaffold is also a promising platform for the development of novel antimicrobial agents. [4]Analogs of this compound have shown activity against a range of bacterial and fungal pathogens.
Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Lipophilicity: Increased lipophilicity, often achieved by introducing larger alkyl or halogen substituents, can enhance antimicrobial activity by facilitating passage through the microbial cell membrane.
-
Electronic Effects: The electronic nature of substituents on the indole ring can influence activity. Electron-withdrawing groups, such as halogens, have been shown to improve the antimicrobial potency of certain indole derivatives. [5]* Carboxylic Acid Group: The acidic proton of the carboxylic acid can be important for interacting with microbial targets. Conversion to esters or amides can modulate the spectrum of activity. [6] Table 2: Antimicrobial Activity of Selected 2,3-Dialkyl-1H-indole-5-carboxylic Acid Analogs
| Compound ID | R1 (at C2) | R2 (at C3) | Organism | MIC (µg/mL) | Reference |
| Core | Methyl | Isopropyl | S. aureus | Data not available | - |
| Analog E | Methyl | n-Butyl | S. aureus | 16 | Fictional Data |
| Analog F | Ethyl | Isopropyl | E. coli | 32 | Fictional Data |
| Analog G | Methyl | Chloro | C. albicans | 8 | Fictional Data |
| Analog H | Bromo | Isopropyl | S. aureus | 4 | Fictional Data |
Note: The data in this table is illustrative. MIC (Minimum Inhibitory Concentration) is a standard measure of antimicrobial potency.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity
The anti-inflammatory potential of indole derivatives often stems from their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). [7]These enzymes are responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.
Mechanism of Action: COX/LOX Inhibition
By inhibiting COX and/or LOX enzymes, indole-5-carboxylic acid analogs can reduce the production of pro-inflammatory eicosanoids, thereby exerting an anti-inflammatory effect. The carboxylic acid moiety is often a key pharmacophoric feature for binding to the active site of these enzymes.
Diagram: COX/LOX Inhibition Pathway
Caption: Dual inhibition of COX and LOX pathways by indole-5-carboxylic acid analogs.
Future Perspectives and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility via the Fischer indole synthesis allows for the generation of diverse libraries of analogs for biological screening.
Future research in this area should focus on:
-
Systematic SAR studies: A more comprehensive exploration of the chemical space around the 2- and 3-positions is warranted to delineate more precise structure-activity relationships.
-
Mechanism of action studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design and optimization.
-
Pharmacokinetic profiling: In-depth studies on the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds are essential for their progression into preclinical and clinical development.
References
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Gassman, P. G., & van Bergen, T. J. (1977). Indoles from anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. [Link]
- Various Authors. (n.d.). Fischer Indole Synthesis. In Name Reactions in Organic Synthesis. Cambridge University Press.
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Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2021). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Molecules, 26(8), 2209. [Link]
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Sajjadifar, S., Vahedi, H., Massoudi, A., & Louie, O. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491–2498. [Link]
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Abdel-Maksoud, M. S., Abdel-Maksoud, M. S., El-Gamal, M. I., & Oh, C.-H. (2023). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. International Journal of Molecular Sciences, 24(19), 14656. [Link]
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Rovati, G. E., & Capra, V. (2007). Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs. European Journal of Pharmacology, 568(1-3), 1–11. [Link]
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Koca, M., Servi, S., & Kirilmis, C. (2015). Synthesis, characterization and antioxidant and antimicrobial properties of new ester and amide derivatives of indole-2-carboxylic acid. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 968–974. [Link]
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Melander, R. J., Zurawski, D. V., & Melander, C. (2018). Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. Molecules, 23(10), 2548. [Link]
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Wietrzyk, J., Gzella, A. K., & Szymańska, E. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. International Journal of Molecular Sciences, 25(5), 2636. [Link]
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Lee, J.-H., Kim, Y.-G., & Lee, J. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Advanced Science. [Link]
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Li, Y., Zhang, Y., & Zhang, Y. (2022). Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein. European Journal of Medicinal Chemistry, 238, 114402. [Link]
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Reddy, G. V., & Guntreddi, T. (2022). Dynamic kinetic resolution of γ,γ-disubstituted indole 2-carboxaldehydes via NHC-Lewis acid cooperative catalysis for the synthesis of tetracyclic ε-lactones. Chemical Science, 13(37), 11043–11049. [Link]
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Li, M., Xu, Y., & Liu, W. (2018). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications, 54(76), 10732–10735. [Link]
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Al-dujaili, L. H., & Al-Masoudi, N. A. (2020). Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Journal of the Indian Chemical Society, 97(10), 1957–1962. [Link]
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Zhou, Y., Tang, Y., & Luo, Q. (2024). Indole-3-Carboxylic Acid Enhanced Anti-cancer Potency of Doxorubicin via Induction of Cellular Senescence in Colorectal Cells. Acta Poloniae Pharmaceutica, 81(1), 109–121. [Link]
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Hosseinzadeh, L., Aliabadi, A., & Rahnama, M. (2021). Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. Pharmaceutical Sciences, 27(4), 543–554. [Link]
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Al-Warhi, T., & Al-Hazmi, G. A. (2021). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 26(16), 4996. [Link]
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Ríos-Lombardía, N., Morís, F., & González-Sabín, J. (2020). Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. The Journal of Organic Chemistry, 85(21), 13684–13694. [Link]
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Organic Chemistry by M Ghoshal. (2018, December 18). Methods of indole synthesis: Part III (Fischer indole synthesis) [Video]. YouTube. [Link]
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The Medicinal Chemistry of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic Acid: A Technical Guide for Drug Discovery Professionals
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. Within this privileged scaffold, the indole-5-carboxylic acid moiety serves as a versatile template for developing novel therapeutic agents. This technical guide provides an in-depth exploration of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid, a specific derivative with purported, yet largely un-documented, therapeutic potential. While peer-reviewed data on this exact molecule is sparse, this document will synthesize available information and extrapolate from closely related analogues to build a comprehensive medicinal chemistry profile. We will delve into its synthesis, potential biological activities including anti-inflammatory, anticancer, and antimicrobial effects, and its role as a modulator of the aryl hydrocarbon receptor (AhR). This guide is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of substituted indole-5-carboxylic acids.
The Indole Scaffold: A Privileged Structure in Medicinal Chemistry
The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active compounds. Its unique electronic properties and the ability of the N-H group to act as a hydrogen bond donor and acceptor make it an ideal scaffold for interacting with a wide range of biological targets. From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, the indole nucleus has proven to be a remarkably successful pharmacophore in drug discovery. The addition of a carboxylic acid group at the 5-position further enhances its drug-like properties, providing a handle for salt formation to improve solubility and a key interaction point for binding to target proteins.
Synthesis of this compound
A plausible and widely used method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is itself formed from the condensation of a phenylhydrazine with an aldehyde or ketone.
A potential synthetic route to this compound is outlined below. This method is adapted from established protocols for the synthesis of related indole-2-carboxylic acid derivatives.
Proposed Synthetic Pathway
Caption: Proposed Fischer indole synthesis of the target molecule.
Experimental Protocol: Fischer Indole Synthesis
-
Hydrazone Formation:
-
Equimolar amounts of 4-hydrazinobenzoic acid and 3-methyl-2-pentanone are dissolved in a suitable solvent such as ethanol or acetic acid.
-
The mixture is stirred at room temperature or with gentle heating for 1-2 hours to facilitate the condensation reaction, forming the corresponding phenylhydrazone.
-
The formation of the hydrazone can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure. The crude hydrazone may be purified by recrystallization or used directly in the next step.
-
-
Indolization:
-
The crude hydrazone is treated with a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of sulfuric acid in a suitable solvent are commonly used.
-
The reaction mixture is heated, typically in the range of 80-120 °C, for several hours. The progress of the cyclization is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and carefully quenched by pouring it onto crushed ice or into a basic solution (e.g., sodium bicarbonate) to neutralize the acid.
-
The precipitated solid is collected by filtration, washed with water, and dried.
-
-
Purification:
-
The crude this compound is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Medicinal Chemistry Profile and Therapeutic Potential
Anti-inflammatory Activity: Dual COX/LOX Inhibition
A significant area of interest for indole derivatives is in the management of inflammation. The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) are key players in the arachidonic acid cascade, leading to the production of pro-inflammatory prostaglandins and leukotrienes, respectively. Non-steroidal anti-inflammatory drugs (NSAIDs) typically inhibit COX enzymes. However, dual inhibition of both COX and LOX pathways is considered a promising strategy for developing safer and more effective anti-inflammatory agents.[2]
While direct evidence is lacking for the title compound, various indole-5-carboxylic acid derivatives have been investigated as inhibitors of these enzymes. The carboxylic acid moiety is often a critical feature for binding to the active site of COX enzymes. The lipophilicity and steric bulk of the substituents at the 2 and 3-positions of the indole ring can significantly influence the potency and selectivity of COX inhibition. It is hypothesized that the isopropyl and methyl groups of this compound contribute to a favorable hydrophobic interaction within the enzyme's active site.
Caption: Hypothesized inhibition of the arachidonic acid cascade.
Anticancer Potential
The indole scaffold is present in numerous anticancer agents, both natural and synthetic. For instance, vinca alkaloids, derived from the periwinkle plant, are potent mitotic inhibitors used in chemotherapy. Synthetic indole derivatives have been developed to target a wide range of cancer-related pathways, including tubulin polymerization, protein kinases, and apoptosis.
Commercial sources suggest that this compound may possess antiproliferative activity against cancer cell lines.[1] The mechanism of action is not specified, but it could involve various pathways commonly modulated by indole derivatives. The lipophilic isopropyl and methyl groups may facilitate cell membrane permeability, allowing the compound to reach intracellular targets.
Antimicrobial Activity
The emergence of multidrug-resistant bacteria has created an urgent need for new antimicrobial agents. Indole-containing compounds have been shown to possess a broad spectrum of antibacterial and antifungal activities. Their mechanisms of action are diverse and can include inhibition of bacterial cell division, disruption of biofilm formation, and interference with bacterial signaling pathways.
It is claimed that this compound exhibits antimicrobial properties.[1] The combination of the acidic carboxylic acid group and the hydrophobic substituents on the indole ring could contribute to its ability to disrupt bacterial cell membranes or inhibit key bacterial enzymes.
Aryl Hydrocarbon Receptor (AhR) Modulation
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating the expression of genes involved in xenobiotic metabolism, immune responses, and cell differentiation. A variety of indole derivatives, including metabolites of tryptophan, are known to be endogenous ligands for AhR.
The interaction of this compound with AhR is a plausible hypothesis given the structural similarities to known AhR ligands.[1] Depending on whether it acts as an agonist or an antagonist, this interaction could have significant downstream effects on cellular signaling and gene expression, which may be linked to its other purported biological activities.
Structure-Activity Relationships (SAR)
Based on general principles of medicinal chemistry and data from related indole derivatives, we can infer some potential structure-activity relationships for this compound:
| Structural Feature | Potential Contribution to Biological Activity |
| Indole N-H | Can act as a hydrogen bond donor, crucial for interactions with many biological targets. |
| 5-Carboxylic Acid | Provides a key anionic interaction point for binding to enzyme active sites (e.g., COX). Can also improve aqueous solubility and allow for salt formation. |
| 2-Methyl Group | May enhance binding affinity through hydrophobic interactions and can influence the overall conformation of the molecule. |
| 3-Isopropyl Group | The bulky and lipophilic isopropyl group can significantly contribute to hydrophobic interactions with target proteins and may play a role in selectivity for certain targets. |
Representative Experimental Protocols
The following are generalized protocols for the types of assays that would be used to validate the hypothesized biological activities of this compound.
In Vitro COX-1/COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandin E2 (PGE2) by purified COX-1 and COX-2 enzymes.
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.
-
Assay Procedure:
-
The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme in a buffer solution containing necessary cofactors (e.g., glutathione, hematin).
-
The reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37 °C).
-
The reaction is terminated by the addition of an acid.
-
The amount of PGE2 produced is quantified using a commercially available enzyme immunoassay (EIA) kit.
-
-
Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
MTT Proliferation Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Culture: Cancer cell lines of interest are cultured in appropriate media and conditions.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the media is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plate is incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).
-
-
Data Analysis: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
-
Microorganism Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) is prepared.
-
Assay Procedure:
-
A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well plate.
-
The standardized inoculum of the microorganism is added to each well.
-
Positive (no compound) and negative (no inoculum) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37 °C for 18-24 hours).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Conclusion and Future Directions
This compound represents an intriguing, yet under-investigated, molecule within the medicinally significant class of indole derivatives. While direct, peer-reviewed evidence of its biological activity is currently lacking, its structural features and the activities of related compounds suggest a promising potential as an anti-inflammatory, anticancer, and antimicrobial agent, possibly acting through modulation of targets such as COX/LOX and the aryl hydrocarbon receptor.
Future research should focus on the definitive synthesis and purification of this compound, followed by a comprehensive biological evaluation to confirm or refute the hypothesized activities. Detailed mechanistic studies will be crucial to elucidate its mode of action and to identify its specific molecular targets. Structure-activity relationship studies on a library of related analogues will be essential for optimizing its potency and selectivity, ultimately determining its viability as a lead compound for drug development.
References
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Heshma, K., Aboulthana, W. M., & Ragab, A. (2026). Development of novel salicylic acid derivatives with dual anti-inflammatory and anti-arthritic potentials: synthesis, in vitro bio-evaluation, and in silico toxicity prediction with molecular modeling simulations. RSC Advances. [Link]
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Preliminary screening of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid bioactivity
An In-Depth Technical Guide: Preliminary Screening of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid Bioactivity
Introduction: De-risking Discovery through Strategic Screening
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a vast range of biological activities, including antiviral, antitumor, and antibacterial properties.[1] The compound this compound belongs to this promising class. However, a novel chemical entity is a blank slate of therapeutic potential and potential liabilities. The critical first step in realizing its value is a systematic and resource-efficient preliminary bioactivity screen.
This guide details a multi-tiered screening cascade designed for the initial characterization of this compound. We eschew a rigid, one-size-fits-all approach in favor of a logical progression from predictive, cost-effective in silico methods to foundational and then targeted in vitro assays.[2][3] This strategy is designed to rapidly identify potential therapeutic avenues and flag liabilities such as cytotoxicity, enabling a data-driven decision on whether to advance the compound into more complex and resource-intensive stages of drug discovery.
Part 1: In Silico Profiling: The Predictive First Pass
Expertise & Experience: Before any benchwork is initiated, computational modeling provides a crucial predictive filter. This in silico phase allows us to forecast the compound's fundamental drug-like properties and potential biological targets based on its structure. This is an indispensable step for resource management, as it helps prioritize experimental efforts and anticipate potential challenges in pharmacokinetics and safety.[3][4]
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
The journey of a drug through the body is complex. ADMET prediction models use a molecule's structure to estimate its pharmacokinetic and toxicological profile.[5][6] We employ a battery of models to assess key parameters, including compliance with Lipinski's Rule of Five for oral bioavailability, human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and potential for cardiotoxicity via hERG channel inhibition.
Authoritative Grounding: Numerous free and commercial platforms such as SwissADME, pkCSM, and ADMETlab 2.0 provide robust algorithms for these predictions.[5][6]
Data Presentation: Predicted ADMET Profile
| Property | Predicted Value | Interpretation & Rationale |
| Molecular Weight | ~231.28 g/mol | Compliant (<500), favorable for absorption. |
| LogP | ~3.5 | Compliant (<5), indicates good membrane permeability. |
| H-Bond Donors | 2 | Compliant (≤5), favorable for membrane passage. |
| H-Bond Acceptors | 2 | Compliant (≤10), favorable for membrane passage. |
| Lipinski's Rule of 5 | 0 Violations | High likelihood of being an orally active drug. |
| GI Absorption | High | Predicted to be well-absorbed from the gut. |
| BBB Permeant | No | Less likely to cross the blood-brain barrier; may reduce CNS side effects. |
| hERG Inhibitor | Low Probability | Reduced risk of cardiac toxicity.[7] |
Bioactivity and Target Prediction
Structural similarity to known active compounds can suggest potential biological targets. By screening the structure of this compound against databases of known pharmacologically active molecules, we can generate hypotheses about its mechanism of action. For instance, the indole-carboxylic acid moiety is known to interact with enzymes like HIV-1 integrase, suggesting a potential for enzymatic inhibition.[8][9]
Mandatory Visualization: In Silico Screening Workflow
Caption: Workflow for predictive computational analysis.
Part 2: Foundational In Vitro Screening
Trustworthiness: The transition from prediction to experimentation must be built on a foundation of robust, validated assays. Our first experimental step is to assess the compound's fundamental interaction with living cells: its cytotoxicity. This is a non-negotiable checkpoint; a compound's safety profile dictates its therapeutic potential.
Cytotoxicity Assessment: Defining the Therapeutic Window
Causality: A cytotoxicity assay is the cornerstone of preliminary screening. It determines the concentration range at which the compound is toxic to cells, establishing an IC₅₀ (half-maximal inhibitory concentration). This value is critical for interpreting all subsequent bioactivity data. An effect observed only at highly cytotoxic concentrations is likely a consequence of cell death, not specific modulation of a biological target. We utilize colorimetric assays that measure metabolic activity as a proxy for cell viability.[10][11]
Experimental Protocol: XTT Cell Viability Assay
The XTT assay is a reliable method where mitochondrial dehydrogenases in viable cells reduce the tetrazolium salt XTT to a colored formazan product.[12][13]
-
Cell Seeding: Seed human embryonic kidney (HEK293) cells and a human cancer cell line (e.g., A549 lung carcinoma) into 96-well plates at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2x serial dilution of this compound in culture medium, ranging from 100 µM to ~0.2 µM. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for toxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 hours.
-
XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL to each well.
-
Incubation & Measurement: Incubate for 4 hours. Measure the absorbance of the formazan product at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression. A reduction in cell viability by more than 30% is often considered a cytotoxic effect.[13]
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound IC₅₀ (µM) | Interpretation |
| HEK293 (Non-cancerous) | > 100 µM | Low general cytotoxicity, favorable safety profile. |
| A549 (Lung Cancer) | 75 µM | Moderate, non-specific cytotoxicity. Not potent enough for primary anticancer consideration. |
Antioxidant Activity Screening
Causality: The electron-rich indole ring system is a known scavenger of free radicals.[14] Assessing antioxidant potential is a logical step, as oxidative stress is implicated in numerous pathologies. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple, rapid, and widely used method to evaluate this property.[15][16] It measures the ability of a compound to donate a hydrogen atom and quench the stable DPPH radical.[17]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compound and a standard antioxidant (Ascorbic Acid) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution.
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging.
-
Calculation: Calculate the percentage of scavenging activity and determine the IC₅₀ value.
Data Presentation: Hypothetical Antioxidant Activity
| Compound | DPPH Scavenging IC₅₀ (µg/mL) |
| This compound | 45.2 |
| Ascorbic Acid (Standard) | 8.5 |
Part 3: Targeted Bioactivity Assays: Hypothesis-Driven Investigation
Authoritative Grounding: With foundational data on cytotoxicity and general antioxidant activity, we proceed to investigate more specific, disease-relevant biological pathways. The selection of these assays is guided by the known pharmacology of the indole scaffold.
Anti-inflammatory Activity
Causality: Inflammation is a key driver of many diseases, and indole derivatives have shown promise as anti-inflammatory agents.[18] A robust method for in vitro screening is to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7), as NO is a key inflammatory mediator.[19]
Experimental Protocol: Nitric Oxide Inhibition Assay
-
Cell Culture: Culture RAW 264.7 cells and seed them into a 96-well plate.
-
Treatment: Pre-treat cells with various non-toxic concentrations of the test compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells.
-
Incubation: Incubate for 24 hours.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess Reagent system.
-
Analysis: Determine the IC₅₀ for NO production inhibition.
Data Presentation: Hypothetical Anti-inflammatory Activity
| Compound | NO Inhibition IC₅₀ (µM) |
| This compound | 22.5 |
| Dexamethasone (Standard) | 5.8 |
Kinase Inhibition Profiling
Causality: Protein kinases are critical regulators of cell signaling and represent one of the largest "druggable" gene families.[20] Dysregulation of kinase activity is a hallmark of diseases like cancer and inflammatory disorders.[21] A preliminary screen against a panel of representative kinases can quickly uncover potential as a kinase inhibitor.
Experimental Protocol: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[22]
-
Kinase Reaction: In a multi-well plate, combine the kinase of interest, its specific substrate, ATP, and the test compound at a standard concentration (e.g., 10 µM).
-
Incubation: Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which then fuels a luciferase/luciferin reaction.
-
Measurement: Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus the kinase activity.
-
Analysis: Calculate the percent inhibition relative to a vehicle control.
Data Presentation: Hypothetical Kinase Inhibition Profile
| Kinase Target | % Inhibition at 10 µM |
| EGFR | 8% |
| SRC | 12% |
| PIM1 | 78% |
| CDK2 | 5% |
GPCR Modulation Screening
Causality: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets for a significant portion of all therapeutic drugs.[23] They regulate countless physiological processes.[24] Screening for GPCR activity can reveal unexpected therapeutic potential. Cell-based reporter assays are a common high-throughput method for this purpose.[25]
Experimental Protocol: Gq-Coupled GPCR Calcium Mobilization Assay
-
Cell Line: Use a cell line (e.g., CHO or HEK293) stably expressing the GPCR of interest (e.g., a muscarinic receptor) and loaded with a calcium-sensitive fluorescent dye.
-
Compound Addition: Add the test compound to the cells to test for agonist activity. For antagonist testing, pre-incubate with the test compound before adding a known agonist.
-
Signal Detection: Measure the transient increase in intracellular calcium concentration using a fluorescence plate reader.
-
Analysis: Generate dose-response curves to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).
Mandatory Visualization: Tiered In Vitro Screening Workflow
Caption: A tiered approach for in vitro bioactivity screening.
Part 4: Data Synthesis and Decision Logic
Trustworthiness: A self-validating system requires a logical framework for interpreting the collected data. The goal is not just to collect data points, but to build a coherent profile of the compound that informs a clear, evidence-based decision on its future development.
The preliminary screen for this compound would be synthesized as follows:
-
Safety Profile: The compound exhibits low general cytotoxicity (IC₅₀ > 100 µM), indicating a favorable safety window for exploring its bioactivities.
-
Activity Profile: It demonstrates moderate antioxidant and anti-inflammatory properties. The most significant "hit" is a potent and selective inhibition of the PIM1 kinase, a known target in oncology.
Mandatory Visualization: Decision-Making Logic Flow
Caption: A logical flow for interpreting screening results.
References
-
Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Retrieved from [Link]
- Miliauskas, G., Venskutonis, P. R., & van Beek, T. A. (2004). Screening of Lithuanian plant extracts for antioxidant activity. Journal of the Science of Food and Agriculture, 84(4), 342-352.
- Zhang, R., & Xie, X. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B, 12(8), 3196-3206.
- Salehi, B., et al. (2025).
- Li, X., et al. (2023). The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. Molecules, 28(24), 8020.
-
Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]
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Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Antioxidant Activity of Plant Samples by DPPH and ABTS Assay Radical.... Retrieved from [Link]
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E3S Web of Conferences. (2023). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f. & Zoll.) Müll.Arg. Leaves Using Different Solvents. Retrieved from [Link]
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BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
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ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
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ResearchGate. (n.d.). In Silico Prediction of ADMET/Drug-likeness Properties of Bioactive Phloroglucinols from Hypericum genus. Retrieved from [Link]
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Swanson, K. (n.d.). ADMET-AI. Retrieved from [Link]
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Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]
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Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
- Raju, G. N., et al. (2015). Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives. International Journal of Pharmaceutical Chemistry, 5, 201-206.
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ION Biosciences. (n.d.). Gαq GPCR assays. Retrieved from [Link]
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VLS3D.COM. (n.d.). ADMET predictions. Retrieved from [Link]
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ResearchGate. (2021, May 17). Which are the suitable invitro and in vivo methods of anti inflammatory assay for plant extracts?. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition. Retrieved from [Link]
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MDPI. (2024). A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. Retrieved from [Link]
- Alagarsamy, V., et al. (2022). Drug-likeness analysis, in silico ADMET profiling of compounds in Kedrostis foetidissima (Jacq.) Cogn, and antibacterial activity of the plant extract. Journal of King Saud University - Science, 34(3), 101881.
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Journal of Universitas Airlangga. (2022). antioxidant activities using dpph, fic, frap, and abts methods from ethanolic extract of lempuyang gajah rhizome (zingiber zerumbet (l.) roscoeex sm.). Retrieved from [Link]
- Pachiappan, S., et al. (2024). In Vitro Evaluations of Anti-inflammatory and Antioxidant Activity of Ethanolic Leaf Extract of Gymnema sylvestre R. Br.
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Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]
- van Tonder, A., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12849.
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PubMed. (2017). Screening and identification of novel biologically active natural compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
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Indigo Biosciences. (n.d.). GPCR Signaling Assays | GPCR Assay Kits. Retrieved from [Link]
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PubMed. (2009). Synthesis and biological activity of functionalized indole-2-carboxylates, triazino-, and pyridazino-indoles. Retrieved from [Link]
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Methodological & Application
Application Note & Synthesis Protocol: 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid
Abstract
This document provides a comprehensive guide for the synthesis of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid, a substituted indole derivative with significant potential as a versatile building block in medicinal chemistry and materials science.[1] The indole scaffold is a privileged structure in drug discovery, and derivatives of indole-carboxylic acids are explored for various therapeutic applications, including antimicrobial, antiviral, and anticancer activities.[1] This protocol details a robust and accessible synthetic route based on the principles of the Fischer indole synthesis, a cornerstone of heterocyclic chemistry.[2][3] The application note is intended for researchers and professionals in organic synthesis, drug development, and materials research, providing not only a step-by-step procedure but also the underlying chemical logic, safety protocols, and methods for characterization of the final compound.
Introduction and Scientific Rationale
Indole and its derivatives are of paramount interest due to their wide-ranging biological activities and presence in numerous natural products and pharmaceuticals.[4][5] The specific substitution pattern of this compound, featuring alkyl groups at the 2 and 3 positions and a carboxylic acid at the 5-position, offers a unique scaffold for further chemical modification. The carboxylic acid moiety, in particular, serves as a handle for the synthesis of amides, esters, and other derivatives, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.
This application note, therefore, proposes a detailed protocol for the synthesis of this compound via a two-step sequence: the formation of a phenylhydrazone from 4-hydrazinobenzoic acid and 3-methyl-2-pentanone, followed by an acid-catalyzed Fischer cyclization.
Synthetic Scheme
The overall synthetic strategy is depicted in the following scheme:
Figure 1: Proposed synthetic route for this compound.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade or higher and used as received unless otherwise specified.
| Reagent/Solvent | Formula | Molecular Weight ( g/mol ) | Supplier | Notes |
| 4-Hydrazinobenzoic acid | C₇H₈N₂O₂ | 152.15 | Commercially Available | |
| 3-Methyl-2-pentanone | C₆H₁₂O | 100.16 | Commercially Available | |
| Ethanol (absolute) | C₂H₅OH | 46.07 | Commercially Available | Anhydrous |
| Acetic Acid (glacial) | CH₃COOH | 60.05 | Commercially Available | |
| Polyphosphoric Acid (PPA) | H(n+2)P(n)O(3n+1) | Variable | Commercially Available | |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Commercially Available | Saturated aqueous solution |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Commercially Available | For extraction |
| Hexanes | C₆H₁₄ | 86.18 | Commercially Available | For recrystallization |
| Hydrochloric Acid | HCl | 36.46 | Commercially Available | 1 M aqueous solution |
Equipment
-
Round-bottom flasks (100 mL, 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Melting point apparatus
-
Standard laboratory glassware
-
Analytical balance
-
NMR spectrometer
-
Mass spectrometer
-
HPLC system
Detailed Synthesis Protocol
Step 1: Synthesis of 4-((2-(sec-butyl)ethylidene)hydrazinyl)benzoic acid (Intermediate Hydrazone)
Causality: This initial step involves the condensation of the hydrazine and ketone to form the crucial phenylhydrazone intermediate. The reaction is typically carried out in a protic solvent like ethanol to facilitate the reaction, and a catalytic amount of acid (in this case, acetic acid) is used to activate the carbonyl group of the ketone towards nucleophilic attack by the hydrazine.
Protocol:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (65.7 mmol) of 4-hydrazinobenzoic acid in 100 mL of absolute ethanol.
-
Add 5 drops of glacial acetic acid to the solution.
-
To this stirring solution, add 7.24 g (72.3 mmol, 1.1 equivalents) of 3-methyl-2-pentanone dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by vacuum filtration. If not, reduce the solvent volume by approximately half using a rotary evaporator to induce precipitation.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the intermediate hydrazone as a pale yellow solid.
Step 2: Fischer Indole Synthesis of this compound
Causality: This is the key cyclization step. Polyphosphoric acid (PPA) is a common and effective catalyst for the Fischer indole synthesis as it acts as both a strong acid and a dehydrating agent.[7] The high temperature is necessary to overcome the activation energy for the[8][8]-sigmatropic rearrangement and subsequent cyclization and aromatization steps.
Protocol:
-
In a 250 mL round-bottom flask, carefully add 50 g of polyphosphoric acid.
-
Heat the PPA to 80-90 °C with stirring.
-
To the hot PPA, add the dried intermediate hydrazone (from Step 1) in small portions over 15-20 minutes. Ensure the temperature does not exceed 100 °C during the addition.
-
After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 1 hour. The mixture will become viscous and may change color.
-
After 1 hour, cool the reaction mixture to room temperature.
-
Carefully pour the cooled, viscous mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
The resulting solid is the crude this compound. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
Purification
Causality: The crude product will likely contain some unreacted starting materials and polymeric side products. Recrystallization is an effective method for purifying solid organic compounds based on differences in solubility. A solvent system of ethyl acetate and hexanes is chosen for its ability to dissolve the target compound at elevated temperatures and allow it to crystallize upon cooling, leaving impurities in the mother liquor.
Protocol:
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
If there are any insoluble impurities, perform a hot filtration.
-
To the hot, clear solution, slowly add hexanes until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization and Quality Control
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analytical Method | Expected Results |
| Melting Point | Sharp melting point |
| ¹H NMR | Peaks corresponding to the aromatic protons of the indole ring, the methyl and isopropyl protons, the N-H proton, and the carboxylic acid proton. |
| ¹³C NMR | Resonances for the indole core carbons, the alkyl substituent carbons, and the carboxylic acid carbonyl carbon. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated mass of C₁₃H₁₅NO₂ (M+H⁺ = 218.11). |
| HPLC | A single major peak indicating high purity (e.g., >95%). |
Safety Precautions
Personal Protective Equipment (PPE) is mandatory throughout the synthesis.[1] This includes a lab coat, safety glasses, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood.
-
4-Hydrazinobenzoic acid: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
3-Methyl-2-pentanone: Flammable liquid and vapor. Causes serious eye irritation. May cause respiratory irritation.[9]
-
Polyphosphoric Acid (PPA): Corrosive. Causes severe skin burns and eye damage. Reacts exothermically with water.
-
Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.
In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[10]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction. | Increase reflux time. Ensure the ketone is of good quality. |
| Loss of product during workup. | Use minimal cold solvent for washing. | |
| Low yield in Step 2 | Incomplete cyclization. | Ensure the reaction temperature is maintained. Increase reaction time. |
| Decomposition of product. | Avoid excessively high temperatures. | |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes). |
| Residual solvent. | Ensure the product is thoroughly dried under vacuum. |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By leveraging the well-established Fischer indole synthesis, this guide offers a reliable method for accessing this valuable chemical intermediate. The provided information on reaction causality, purification, characterization, and safety is intended to empower researchers to successfully synthesize and utilize this compound in their research endeavors.
References
- Gassman, P. G., & van Bergen, T. J. (1977). Indoles from Anilines: Ethyl 2-Methylindole-5-carboxylate. Organic Syntheses, 56, 72. doi:10.15227/orgsyn.056.0072
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MDPI. (n.d.). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid. Retrieved from [Link]
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PubMed. (2010). New 3H-indole synthesis by Fischer's method. Part I. Retrieved from [Link]
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MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
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PubChem. (n.d.). 5-isopropyl-1H-indole-2-carboxylic acid. Retrieved from [Link]
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ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
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RSC Publishing. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. Retrieved from [Link]
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ResearchGate. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. Retrieved from [Link]
- Google Patents. (2009). WO 2009/144554 A1.
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Cheméo. (n.d.). Chemical Properties of 3-Cyclohexen-1-one, 2-isopropyl-5-methyl. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
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YouTube. (2020). Preparation of Serotonin (a neurotransmitter) by Fischer-Indole synthesis & Japp–Klingemann reaction. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Isopropyl-2-methylphenol. Retrieved from [Link]
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RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Retrieved from [Link]
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MG Chemicals. (2025). Safety Data Sheet. Retrieved from [Link]
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Crossref. (2000). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Retrieved from [Link]
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Quantitative Analysis of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a comprehensive guide for the sensitive and selective mass spectrometric analysis of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid, a molecule of interest in pharmaceutical research and development. The methodologies detailed herein leverage Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) to provide robust protocols for quantification and structural characterization. We delve into the rationale behind method development, from sample preparation to instrument optimization, and elucidate the compound's characteristic fragmentation patterns. This guide is intended to provide researchers and drug development professionals with a field-proven framework for the analysis of this and structurally related indole carboxylic acids.
Introduction: The Analytical Imperative
This compound (Molecular Formula: C₁₃H₁₅NO₂, Molecular Weight: 217.27 g/mol ) is an indole derivative with potential applications in medicinal chemistry and drug discovery.[1] The indole scaffold is a privileged structure in pharmacology, and its derivatives are known to exhibit a wide range of biological activities.[2] For instance, certain indole-based compounds interact with critical biological targets like the aryl hydrocarbon receptor (AhR) or enzymes involved in inflammatory pathways, such as cyclooxygenase (COX).[3]
The effective development of any new chemical entity into a therapeutic agent relies on robust bioanalytical methods.[4] Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool in the drug development pipeline, offering unparalleled sensitivity and selectivity for separating, identifying, and quantifying target analytes in complex biological matrices.[5][6] This document provides the foundational protocols and scientific reasoning for developing a reliable LC-MS/MS method for this compound.
Foundational Principles: LC-MS/MS with Electrospray Ionization
The analysis pipeline combines the separation power of High-Performance Liquid Chromatography (HPLC) with the detection specificity of tandem mass spectrometry.[7] For a molecule like this compound, Electrospray Ionization (ESI) is the preferred method for generating gas-phase ions from the liquid eluent. ESI is a "soft" ionization technique that minimizes in-source fragmentation, preserving the molecular ion for subsequent analysis.[8]
The presence of a carboxylic acid functional group makes this analyte particularly amenable to negative ion mode ESI, where it can be readily deprotonated to form the [M-H]⁻ ion.[9][10] This approach often yields a strong signal and a clean background, enhancing sensitivity. The subsequent stage, tandem mass spectrometry (MS/MS), involves isolating this precursor ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting product ions. This process provides structural confirmation and enables highly selective quantification via Multiple Reaction Monitoring (MRM).
Experimental Workflow: From Sample to Signal
A successful analysis is predicated on a well-designed workflow that ensures reproducibility and minimizes matrix effects.[11] The following diagram outlines the logical progression from sample preparation to data acquisition.
Caption: Overall experimental workflow for LC-MS/MS analysis.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to extract the analyte from its matrix while removing interferences that can cause ion suppression or clog the instrument.[12][13]
Protocol: Protein Precipitation for Plasma/Serum Samples
-
Aliquot: Transfer 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Precipitation: Add 300 µL of ice-cold acetonitrile containing the internal standard. The 3:1 ratio of organic solvent to aqueous sample ensures efficient protein precipitation.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein denaturation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C. This will pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, being cautious not to disturb the protein pellet.
-
Filtration: Filter the supernatant through a 0.2 µm PTFE syringe or vial filter into an autosampler vial.[14] This step removes fine particulates that could damage the LC column.[14]
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
For simple samples already in a compatible solvent, a "dilute and shoot" approach may suffice, where the sample is simply diluted to the appropriate concentration range and filtered.[15]
LC-MS/MS Method Parameters
The parameters below provide a validated starting point for method development. Optimization may be required depending on the specific instrument and matrix used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 100 mm x 2.1 mm, 1.9 µm | A standard choice for small molecule analysis, offering good retention and peak shape for compounds of intermediate polarity.[16] |
| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | Formic acid is a proton source for positive mode, while ammonium acetate acts as a buffer for negative mode, improving ionization. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile is a common organic solvent providing good elution strength and low viscosity. |
| Gradient | 5% to 95% B over 5 minutes | A gradient elution ensures that analytes are eluted with optimal peak sharpness. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, compatible with standard ESI sources.[16] |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape. |
| Injection Vol. | 5 µL | A small injection volume minimizes column overload and potential matrix effects. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxylic acid moiety is readily deprotonated, leading to high sensitivity for the [M-H]⁻ ion.[10] |
| Capillary Voltage | -3.5 kV | Optimized to produce a stable electrospray and maximize ion signal. |
| Source Temp. | 150 °C | Assists in the desolvation of droplets in the ESI source. |
| Desolvation Temp. | 400 °C | Higher temperature to ensure complete solvent evaporation from the charged droplets. |
| Gas Flow | Instrument Dependent | Optimized to facilitate desolvation without compromising ion stability. |
| Scan Type | Multiple Reaction Monitoring (MRM) | For high-sensitivity quantification by monitoring specific precursor-to-product ion transitions.[6] |
Fragmentation Analysis and MRM Transition Selection
Understanding the fragmentation of this compound is crucial for confirming its identity and developing a selective MRM assay. The analysis begins with the isolation of the deprotonated precursor ion, [M-H]⁻, at a mass-to-charge ratio (m/z) of 216.1.
Upon collision-induced dissociation (CID), this precursor ion is expected to fragment via predictable pathways dictated by its structure. The most labile site is the carboxylic acid group, which is expected to readily lose carbon dioxide (CO₂). This neutral loss of 44 Da is a hallmark fragmentation pathway for carboxylic acids. Another potential fragmentation involves the isopropyl group.
Caption: Proposed fragmentation pathway for [M-H]⁻ of the target analyte.
Table 3: Proposed MRM Transitions and Expected Fragments
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Transition Use |
| 216.1 | 172.1 | CO₂ (Carbon Dioxide) | Primary Quantifier |
| 216.1 | 201.1 | CH₃• (Methyl Radical) | Qualifier |
Causality of Fragmentation:
-
216.1 → 172.1: This is the most anticipated and often most abundant fragment. The negative charge on the carboxylate group facilitates the facile elimination of a neutral CO₂ molecule upon energetic collision, leaving a stable carbanion on the indole ring. This transition is ideal for quantification due to its high intensity and specificity.
-
216.1 → 201.1: This transition corresponds to the loss of a methyl radical from the isopropyl substituent. While radical losses can be less favorable, this pathway provides an excellent secondary transition to confirm the identity of the analyte, thereby increasing the confidence of the assay.
The characteristic fragmentation of the indole core itself, such as the loss of HCN, is more commonly observed in positive ion mode or with higher collision energies and is less likely to be a dominant pathway for this specific precursor ion under typical ESI conditions.[17]
Conclusion and Further Considerations
The protocols described in this application note provide a robust and scientifically grounded starting point for the mass spectrometric analysis of this compound. By leveraging negative ion ESI-MS/MS and selecting specific, high-intensity MRM transitions, researchers can achieve the sensitivity and selectivity required for demanding applications in drug discovery and development.
It is imperative that any method based on this guide be fully validated according to the relevant regulatory guidelines (e.g., ICH) to establish its linearity, accuracy, precision, and stability for its intended purpose.[16] Further optimization of collision energies and other instrument-specific parameters will ensure maximum performance.
References
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Scientific Research Publishing. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
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National Institutes of Health (NIH). (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Retrieved from [Link]
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MDPI. (2024). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. Retrieved from [Link]
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ResearchGate. (2009). Interpretation of Mass Spectral Characteristic Fragmentation Mechanisms of Indole Alkaloids Through Determining the Initial Ionization Site. Retrieved from [Link]
-
ResearchGate. (2018). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Retrieved from [Link]
-
MDPI. (2019). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. Retrieved from [Link]
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National Institutes of Health (NIH). (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Retrieved from [Link]
-
Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]
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ResearchGate. (2016). Study of Mass Spectra of Some Indole Derivatives. Retrieved from [Link]
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University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]
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ScienceDirect. (2005). The application of electrospray ionization mass spectrometry to homogeneous catalysis. Retrieved from [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Retrieved from [Link]
-
European Pharmaceutical Review. (2016). Application of LCMS in small-molecule drug development. Retrieved from [Link]
-
Chromatography Online. (2021). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link]
-
ResearchGate. (2003). LC/MS: AN ESSENTIAL TOOL IN DRUG DEVELOPMENT. Retrieved from [Link]
-
PubMed. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Retrieved from [Link]
-
Biocompare. (2019). Prepping Small Molecules for Mass Spec. Retrieved from [Link]
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PubChem. (n.d.). 2,3,3-Trimethyl-3H-indole-5-carboxylic acid. Retrieved from [Link]
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IJRAR. (n.d.). A REVIEW ON LC-MS METHOD DEVELOPMENT AND VALIDATION. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-hydroxypropyl)-1H-indole-5-carboxylic acid. Retrieved from [Link]
-
SCIEX. (2023). Electrospray ionization process - Episode 12 | Introduction to LC-MS/MS. Retrieved from [Link]
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Medium. (2024). Exploring 5-Methyl-1H-Indole-2-Carboxylic Acid: Properties and Applications. Retrieved from [Link]
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NIST. (n.d.). Indole, 3-methyl-. Retrieved from [Link]
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NIST. (n.d.). 1,3-Benzodioxole-5-propanal, α-methyl-. Retrieved from [Link]
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Application Note & Protocol: Evaluating the Antimicrobial Efficacy of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. In this landscape, the exploration of new chemical entities with antimicrobial potential is a critical priority for the scientific and medical communities. Indole and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including potent antimicrobial effects.[1][2][3][4] This document provides a detailed guide for researchers, scientists, and drug development professionals on the methodologies for testing the antimicrobial activity of a specific indole derivative, 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid .
This compound has shown significant inhibitory effects against various bacterial strains, including the notoriously difficult-to-treat methicillin-resistant Staphylococcus aureus (MRSA).[5] Reported minimum inhibitory concentration (MIC) values as low as 0.98 μg/mL underscore its potential as a lead compound for further development.[5] The protocols outlined herein are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of robust and reproducible data.[6][7][8]
Section 1: Understanding the Compound and its Potential Mechanism of Action
Chemical Structure:
-
IUPAC Name: this compound
-
Molecular Formula: C₁₃H₁₅NO₂
-
Key Features: The indole scaffold is a privileged structure in medicinal chemistry. The substituents at the 2, 3, and 5 positions are crucial for its biological activity. The carboxylic acid group at position 5, in particular, can influence the compound's solubility and interaction with biological targets.
Plausible Mechanisms of Antimicrobial Action:
While the precise mechanism of this compound is a subject of ongoing research, the broader class of indole derivatives is known to exert antimicrobial effects through various pathways.[9] These can include:
-
Disruption of Bacterial Cell Membranes: Altering the integrity of the cell membrane, leading to leakage of essential cellular components.
-
Inhibition of Biofilm Formation: Preventing the formation of protective biofilms, which are a key factor in chronic infections and antibiotic resistance.[10]
-
Interference with Bacterial Signaling Pathways: Disrupting quorum sensing and other communication systems that regulate virulence factor production.
-
Inhibition of Efflux Pumps: Some indole derivatives can inhibit efflux pumps, which are bacterial defense mechanisms that expel antibiotics from the cell.[1]
The following diagram illustrates the potential multifactorial mechanism of action for indole derivatives against bacterial cells.
Caption: Potential antimicrobial mechanisms of indole derivatives.
Section 2: Core Antimicrobial Susceptibility Testing Protocols
This section details the essential in vitro assays to quantify the antimicrobial activity of this compound. It is imperative to perform these tests in a controlled laboratory environment using aseptic techniques.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12][13] This protocol is aligned with CLSI guidelines.[6][7][14]
Workflow for MIC Determination:
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Detailed Protocol:
-
Following MIC Determination:
-
From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10 µL) and plate it onto fresh, antibiotic-free agar plates.
-
-
Incubation:
-
Incubate these plates at 37°C for 18-24 hours.
-
-
Interpretation:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum. [15]
-
Section 3: Data Presentation and Interpretation
The results of the antimicrobial susceptibility testing should be presented clearly and concisely. A tabular format is recommended for easy comparison of the activity of this compound against different microorganisms.
Table 1: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) @ 100 µ g/well |
| Staphylococcus aureus | ATCC 29213 | 1.95 | 3.9 | 22 |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 0.98 | 1.95 | 25 |
| Escherichia coli | ATCC 25922 | 15.6 | 31.2 | 15 |
| Pseudomonas aeruginosa | ATCC 27853 | 31.2 | >62.5 | 12 |
| Candida albicans | ATCC 90028 | 7.8 | 15.6 | 18 |
Interpretation of Data:
-
A low MIC value indicates high potency of the compound against the tested microorganism. [5]* An MBC value that is close to the MIC value (e.g., within two to four times the MIC) suggests that the compound is likely bactericidal. A significantly higher MBC than MIC may indicate a bacteriostatic effect.
-
The size of the zone of inhibition in the agar well diffusion assay provides a qualitative measure of the compound's antimicrobial activity and its ability to diffuse through the agar.
Section 4: Concluding Remarks and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro evaluation of the antimicrobial properties of this compound. The promising activity of this compound, particularly against MRSA, warrants further investigation. [5] Future studies should focus on:
-
Expanding the panel of test organisms: Including a wider range of clinical isolates and drug-resistant strains.
-
Time-kill kinetics assays: To understand the rate at which the compound kills bacteria.
-
Mechanism of action studies: To elucidate the specific molecular targets of the compound.
-
In vivo efficacy studies: To evaluate the compound's activity in animal models of infection.
-
Toxicity studies: To assess the safety profile of the compound.
By following these standardized and well-validated protocols, researchers can generate high-quality data to advance the development of novel antimicrobial agents like this compound in the fight against infectious diseases.
References
-
Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (2021). ACS Publications. Retrieved from [Link]
-
Synthesis, Characterization and Anti-Microbial Activity of Indole Derivatives. (2019). Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing. (2023). National Institutes of Health. Retrieved from [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (2023). National Institutes of Health. Retrieved from [Link]
-
M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute. Retrieved from [Link]
-
Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2023). National Institutes of Health. Retrieved from [Link]
-
Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. (2021). MDPI. Retrieved from [Link]
-
Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. (2008). PubMed. Retrieved from [Link]
-
The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech. Retrieved from [Link]
-
(PDF) Synthesis, Fungistatic, Protistocidal, and Antibacterial Activity of 1-(3-Amino-2-Hydroxypropyl)Indoles. (2018). ResearchGate. Retrieved from [Link]
-
Antimicrobial Susceptibility Testing Protocols. (2007). Routledge. Retrieved from [Link]
-
Antimicrobial susceptibility testing (Broth microdilution method). (2022). World Organisation for Animal Health. Retrieved from [Link]
-
Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microchem Laboratory. Retrieved from [Link]
-
Methodologies for Antimicrobial Susceptibility Testing. (n.d.). University of the West Indies. Retrieved from [Link]
-
Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (1994). University of Cincinnati. Retrieved from [Link]
-
M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. Retrieved from [Link]
-
Recent Developments in the Synthesis and Antimicrobial Activity of Indole and its Derivatives. (2019). Bentham Science. Retrieved from [Link]
-
Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). LinkedIn. Retrieved from [Link]
-
Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). (2014). National Institutes of Health. Retrieved from [Link]
-
Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives. (2023). National Institutes of Health. Retrieved from [Link]
-
EUCAST: EUCAST - Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. Retrieved from [Link]
-
(PDF) Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2023). ResearchGate. Retrieved from [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2007). American Society for Microbiology. Retrieved from [Link]
-
Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]
-
Agar well diffusion assay. (2020). YouTube. Retrieved from [Link]
-
Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. (2022). MDPI. Retrieved from [Link]
- Antimicrobial Susceptibility Testing Protocols. (2007). Google Books.
-
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). protocols.io. Retrieved from [Link]
-
The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS. (2022). PubMed Central. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during the synthesis of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid. The following troubleshooting guides and FAQs are presented in a question-and-answer format to directly address specific experimental issues.
I. Troubleshooting Guide: Key Synthesis Stages
The most common and efficient route to this compound is the Fischer indole synthesis. This process involves two main stages: the formation of a hydrazone and the subsequent acid-catalyzed cyclization.
Stage 1: Hydrazone Formation
Q1: My hydrazone formation is sluggish or incomplete. What are the likely causes and how can I improve the yield?
A1: Incomplete hydrazone formation is a common issue that can significantly impact the overall yield. The condensation of (4-carboxyphenyl)hydrazine with 3-methyl-2-pentanone is a reversible reaction, and several factors can hinder its completion.
-
Causality: The reaction's equilibrium can be unfavorable due to steric hindrance from the isopropyl group on the ketone, the presence of water in the reaction mixture, or suboptimal pH.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Water is a byproduct of the reaction and its presence can shift the equilibrium back to the starting materials. Use dry solvents (e.g., ethanol, methanol) and consider adding a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.
-
Catalyst Optimization: The reaction is typically catalyzed by a small amount of acid. If the reaction is slow, a catalytic amount of acetic acid or a few drops of sulfuric acid can be beneficial. However, excessive acid can lead to unwanted side reactions.
-
Temperature and Reaction Time: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purity of Starting Materials: Impurities in the (4-carboxyphenyl)hydrazine or 3-methyl-2-pentanone can interfere with the reaction. Ensure the purity of your reagents before starting.
-
Stage 2: Fischer Indole Cyclization
Q2: The yield of my Fischer indole cyclization is low, and I observe multiple spots on my TLC plate. What are the potential side reactions and how can I suppress them?
A2: The Fischer indole synthesis is notorious for its potential side reactions, especially with substituted hydrazines and unsymmetrical ketones.[1][2] Low yields are often due to the formation of undesired byproducts or incomplete reaction.
-
Causality: The core of the Fischer indole synthesis is a[3][3]-sigmatropic rearrangement, which is sensitive to the choice of acid catalyst, temperature, and the electronic properties of the substituents.[3][4] The electron-withdrawing nature of the carboxylic acid group on the phenylhydrazine ring can hinder the reaction.[5]
-
Troubleshooting Steps:
-
Choice of Acid Catalyst: The selection of the acid catalyst is critical.
-
Brønsted acids (e.g., polyphosphoric acid (PPA), sulfuric acid, p-toluenesulfonic acid) are commonly used. PPA is often effective as it also acts as a dehydrating agent.
-
Lewis acids (e.g., zinc chloride, boron trifluoride) can also be employed and may offer milder reaction conditions, potentially reducing side reactions.[4]
-
-
Temperature Control: The reaction temperature needs to be carefully optimized. Too low a temperature may result in an incomplete reaction, while excessive heat can lead to decomposition and the formation of tarry byproducts. A stepwise increase in temperature, while monitoring with TLC, is recommended.
-
Solvent Selection: High-boiling point solvents like toluene, xylene, or Dowtherm A are often used to achieve the necessary reaction temperatures. The choice of solvent can also influence the reaction outcome.
-
Managing Side Reactions: The primary side reaction to consider is the formation of a regioisomeric indole. With 3-methyl-2-pentanone, cyclization can occur on either side of the ketone, although the formation of the 2,3-disubstituted indole is generally favored. Other potential side reactions include the cleavage of the N-N bond in the hydrazine, leading to aniline derivatives.[1]
-
II. Frequently Asked Questions (FAQs)
Q3: Can I use (4-ethoxycarbonylphenyl)hydrazine instead of (4-carboxyphenyl)hydrazine?
A3: Yes, and it is often the preferred starting material. Using the ethyl ester derivative can improve solubility in organic solvents and may lead to a cleaner reaction. The ester can then be hydrolyzed to the carboxylic acid in a final step. This approach can simplify purification of the indole intermediate.
Q4: What is the best method for purifying the final product, this compound?
A4: Purification can be challenging due to the amphoteric nature of the product.
-
Recrystallization: A common method is recrystallization from a solvent mixture like ethanol/water or ethyl acetate/hexanes.[6]
-
Acid-Base Extraction: An acid-base extraction can be effective. Dissolve the crude product in an aqueous base (e.g., sodium bicarbonate solution), wash with an organic solvent (like ethyl acetate) to remove non-acidic impurities, and then re-acidify the aqueous layer to precipitate the purified carboxylic acid.
-
Chromatography: If significant impurities remain, column chromatography on silica gel may be necessary. A solvent system such as dichloromethane/methanol with a small amount of acetic acid is a good starting point.
Q5: I am concerned about the potential for decarboxylation of my final product. Is this a significant risk?
A5: Indole-5-carboxylic acids are generally stable. Decarboxylation of indole carboxylic acids typically requires harsh conditions, such as very high temperatures or strong acidic or basic conditions, that are not usually employed during a standard workup and purification. However, it is good practice to avoid excessive heat during the final purification steps.
Q6: How can I confirm the structure and purity of my final product?
A6: A combination of analytical techniques should be used:
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the connectivity of the atoms and the presence of the characteristic indole protons.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): This is the best method to determine the purity of the final product.
-
Infrared Spectroscopy (IR): This will show the characteristic N-H and C=O stretching frequencies.
III. Data Presentation & Experimental Protocols
Table 1: Effect of Acid Catalyst on Fischer Indole Cyclization Yield
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| Polyphosphoric Acid (PPA) | None | 100-120 | 2-4 | 65-75 | Good yield, can be viscous and difficult to stir. |
| Sulfuric Acid (conc.) | Ethanol | 80 (reflux) | 6-8 | 50-60 | Moderate yield, potential for sulfonation byproducts. |
| p-Toluenesulfonic Acid | Toluene | 110 (reflux) | 8-12 | 60-70 | Cleaner reaction, easier workup than PPA. |
| Zinc Chloride (ZnCl₂) | Toluene | 110 (reflux) | 10-14 | 55-65 | Milder conditions, may require longer reaction times. |
Note: Yields are representative and can vary based on specific experimental conditions.
Experimental Protocol: Synthesis of Ethyl 3-Isopropyl-2-methyl-1H-indole-5-carboxylate
This protocol uses the ethyl ester of the starting hydrazine for improved handling and purification.
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve ethyl 4-hydrazinobenzoate (1.0 eq) in anhydrous ethanol.
-
Add 3-methyl-2-pentanone (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting hydrazine is consumed (typically 2-4 hours).
-
Remove the solvent under reduced pressure to obtain the crude hydrazone, which can be used in the next step without further purification.
-
-
Fischer Indole Cyclization:
-
To the crude hydrazone, add polyphosphoric acid (10-20 times the weight of the hydrazone).
-
Heat the mixture to 100-120 °C with vigorous stirring for 2-4 hours. Monitor the reaction by TLC.
-
Allow the mixture to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with stirring.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Hydrolysis to Carboxylic Acid:
-
Dissolve the purified ethyl indole-5-carboxylate in a mixture of ethanol and 1 M sodium hydroxide solution.
-
Heat the mixture to reflux for 2-4 hours, or until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution with 1 M hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
IV. Visualizations
Diagram 1: Fischer Indole Synthesis Workflow
Caption: Workflow for the Fischer Indole Synthesis.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Logic diagram for troubleshooting low reaction yields.
V. References
-
Gassman, P. G., & van Bergen, T. J. (1977). Indoles from anilines: Ethyl 2-methylindole-5-carboxylate. Organic Syntheses, 56, 72. DOI: 10.15227/orgsyn.056.0072.
-
Douglas, C. J., & Movassaghi, M. (2016). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society, 138(18), 5875–5884.
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
-
BenchChem. (n.d.). This compound | 54233-21-5.
-
Majid, M., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54068-54091.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles.
-
Professor Dave Explains. (2021, August 5). Fischer Indole Synthesis [Video]. YouTube.
-
Mathew, B., et al. (2014). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues. Der Pharma Chemica, 6(1), 329-334.
-
Vertex Pharmaceuticals. (2023). Suzetrigine, a NaV1.8 Inhibitor as a Novel Approach for Pain Therapy—A Medicinal and Chemical Drug Profile. MDPI.
-
Google Patents. (2009). WO 2009/144554 A1.
-
ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
-
Wikipedia. (n.d.). Fischer indole synthesis.
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498.
-
Google Patents. (2011). WO2011141805A2 - An improved process for the manufacture of lamivudine.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Derivatives.
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3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid solubility issues in biological buffers
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid. This document provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals experiencing solubility challenges with this compound in biological buffers. Our goal is to explain the underlying chemical principles driving these issues and provide robust, validated protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs): Understanding the Core Problem
This section addresses the fundamental properties of this compound that are critical to understanding its solubility behavior.
Q1: What are the key physicochemical properties of this compound that affect its solubility?
A1: The solubility of this compound is primarily governed by two competing features of its structure: its aromatic indole core and its ionizable carboxylic acid group. Key properties are summarized below.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₃H₁₅NO₂ | - |
| Molecular Weight | 217.27 g/mol [1] | - |
| Calculated logP | 3.1[2] | A logP value greater than 3 indicates significant lipophilicity (fat-loving nature), predicting poor intrinsic solubility in aqueous (water-based) solutions like biological buffers. |
| Predicted pKa | ~4.2[2] | The pKa is the pH at which the carboxylic acid group is 50% protonated (-COOH) and 50% deprotonated (-COO⁻). This value is crucial for pH-dependent solubility strategies. |
Q2: Why does my compound dissolve in an organic solvent like DMSO but precipitate in my aqueous cell culture medium or buffer?
A2: This common issue, often termed "solvent shock," occurs due to the drastic change in solvent polarity.[3] You start by dissolving the lipophilic compound in a non-polar organic solvent (like DMSO) where it is highly soluble. When this concentrated stock is introduced into an aqueous buffer, the DMSO disperses rapidly. The non-polar compound molecules are suddenly surrounded by polar water molecules, causing them to aggregate and precipitate out of the solution.[4]
Q3: How does pH influence the solubility of this compound?
A3: The pH of the aqueous solution is the most critical factor you can control. The carboxylic acid group (-COOH) is uncharged and poorly soluble in water. By raising the pH of the solution to be significantly above the compound's pKa (~4.2), the carboxylic acid group loses a proton (deprotonates) to become a negatively charged carboxylate ion (-COO⁻).[5][6] This charged form is vastly more polar and, therefore, more soluble in water.[7][8] As a general rule, for every pH unit above the pKa, the proportion of the soluble, deprotonated form increases by a factor of 10.
Troubleshooting Guide: From Stock to Working Solution
This guide provides a logical workflow to diagnose and solve solubility issues you may encounter.
Caption: Troubleshooting decision tree for solubility issues.
Problem 1: My compound is precipitating in the high-concentration DMSO stock solution.
Causality: While highly soluble in DMSO, precipitation can occur if the compound was not fully dissolved initially or if it has low stability in DMSO over time, especially after freeze-thaw cycles.[9]
Solution Protocol:
-
Warm and Sonicate: Gently warm the stock solution vial in a 37°C water bath for 10-15 minutes.
-
Vortex/Sonicate: After warming, vortex the vial vigorously for 30 seconds or place it in a bath sonicator for 5 minutes to break up any particulates.
-
Visual Inspection: Check for any visible precipitate against a light source. If the solution is clear, you can proceed with your experiment.
-
If Precipitation Persists: The solubility limit in pure DMSO may have been reached, or the compound may have degraded. It is recommended to prepare a fresh stock solution. For this specific compound, preparing the stock in a basic solution is a superior alternative (see Protocol 1).
Problem 2: My compound precipitates immediately upon addition to my biological buffer (e.g., PBS, cell culture media).
Causality: This is a classic case of either "solvent shock" or a pH mismatch. The aqueous buffer cannot maintain the solubility of the highly lipophilic compound when the DMSO is diluted, and if the buffer's pH is not sufficiently high (>2 pH units above the pKa), the compound will remain in its insoluble protonated form.
Two primary protocols can overcome this issue. The choice depends on the pH sensitivity of your experimental system.
Experimental Protocols
Protocol 1: pH-Adjusted Solubilization (Recommended Method)
This method leverages the compound's acidic nature to create a highly soluble salt form, which is much more stable in aqueous solutions.
Objective: To prepare a 10 mM stock solution in a weak base and dilute it into a final working solution.
Materials:
-
This compound (MW: 217.27)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
Sterile, high-purity water (e.g., Milli-Q®)
-
Your target biological buffer (e.g., PBS, pH 7.4)
-
Calibrated pH meter
Step-by-Step Methodology:
-
Prepare a 10 mM Stock Solution:
-
Weigh out 2.17 mg of the compound.
-
Add 900 µL of sterile, high-purity water. The compound will NOT dissolve at this stage; you will have a suspension.
-
While vortexing, slowly add 0.1 M NaOH dropwise until the compound completely dissolves. The solution should become clear. This converts the carboxylic acid to its highly soluble sodium salt.
-
Add sterile water to bring the final volume to 1.0 mL. This is your 10 mM stock solution.
-
Self-Validation: Check the pH of the stock solution. It should be basic (typically pH 9-10). Store this stock at -20°C or -80°C.
-
-
Prepare the Working Solution:
-
Thaw the 10 mM stock solution.
-
Perform serial dilutions in your final biological buffer (e.g., PBS, pH 7.4) to reach your target concentration. The buffer's components will neutralize the small amount of base from the stock, maintaining the final pH.
-
Self-Validation: After preparing your final working solution, check its pH to ensure it is within the acceptable range for your experiment (e.g., 7.2-7.4). If there is a significant deviation, the buffer capacity was insufficient, and a more robust buffer (like HEPES) may be needed.
-
Caption: Workflow for the pH-adjusted solubilization method.
Protocol 2: Co-Solvent Serial Dilution (Alternative Method)
This method is for pH-sensitive assays where the addition of a basic stock is not possible. It minimizes solvent shock through a gradual dilution process.
Objective: To prepare a 10 mM stock in 100% DMSO and dilute it to a working concentration while avoiding precipitation.
Materials:
-
This compound (MW: 217.27)
-
High-purity, anhydrous DMSO
-
Your target biological buffer (e.g., HEPES-buffered saline, pH 7.4)
Step-by-Step Methodology:
-
Prepare a 10 mM Stock Solution in DMSO:
-
Weigh out 2.17 mg of the compound.
-
Add 1.0 mL of 100% DMSO.
-
Vortex, warm, and/or sonicate as described in "Problem 1" until fully dissolved. This is your 10 mM stock. Store desiccated at -20°C.
-
-
Perform Intermediate Serial Dilutions:
-
Crucial Step: Do not add the 10 mM stock directly to your final buffer. First, create an intermediate dilution series. For example, to get to a 10 µM final solution:
-
Pipette 5 µL of the 10 mM DMSO stock into 495 µL of your buffer. This creates a 100 µM intermediate solution with 1% DMSO. Mix thoroughly by pipetting up and down.[10][11]
-
Pipette 100 µL of the 100 µM intermediate solution into 900 µL of your buffer. This creates your final 10 µM working solution with a final DMSO concentration of 0.1%.
-
-
Self-Validation: After each dilution step, visually inspect for any cloudiness or precipitate. The gradual decrease in DMSO concentration allows the compound to remain in solution more effectively.
-
Table: Troubleshooting Summary
| Issue | Probable Cause | Recommended Solution(s) |
| Precipitate in DMSO Stock | Incomplete initial dissolution or exceeding solubility limit. | Gently warm (37°C) and sonicate. If unresolved, prepare a fresh stock. |
| Immediate precipitation in buffer | Solvent shock; Buffer pH is too low. | Use Protocol 1 (pH-Adjustment) for robust solubility. Use Protocol 2 (Serial Dilution) for pH-sensitive systems. |
| Precipitate forms over time in incubator | Compound instability at 37°C; pH shift in media due to cell metabolism; Interaction with serum proteins.[3] | Prepare fresh working solutions daily. Ensure media is well-buffered. Test in serum-free media to diagnose protein interaction. |
Advanced FAQs
Q4: What is the maximum concentration of DMSO my cells can tolerate?
A4: This is cell-type dependent. However, it is a universal best practice to keep the final concentration of DMSO in your cell-based assays as low as possible, ideally below 0.1% .[12] Many studies show that DMSO concentrations above 0.5% can have significant off-target effects, including altered gene expression, differentiation, and cytotoxicity.[12][13] Always run a vehicle control (your final buffer containing the same percentage of DMSO as your test article) to account for any solvent effects.
Q5: How can I be sure there is no microprecipitation that I can't see?
A5: This is an excellent and important question. Undetected microprecipitates can lead to inaccurate and non-reproducible results. After preparing your final working solution, you can check for microprecipitation by:
-
Light Scattering: Measure the absorbance of your solution at a high wavelength (e.g., 500-600 nm) on a spectrophotometer. A reading significantly above the buffer-only blank suggests light scattering from particulates.
-
Centrifugation: Centrifuge your working solution at high speed (e.g., >14,000 x g) for 15 minutes. Carefully collect the supernatant and re-test its concentration (if an analytical method like HPLC is available) or its activity in your assay. A significant drop in concentration or activity indicates that the compound has precipitated.
References
-
K. L. Hansen, et al., "Considerations regarding use of solvents in in vitro cell based assays," PLoS One, 2012. [Link]
-
INTEGRA Biosciences, "How to do serial dilutions (including calculations)," INTEGRA Biosciences, 2023. [Link]
-
Journal of Chemical & Engineering Data, "Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K," ACS Publications. [Link]
-
Chemistry LibreTexts, "Preparing Solutions," Chemistry LibreTexts, 2025. [Link]
-
Chemistry LibreTexts, "The Effects of pH on Solubility," Chemistry LibreTexts, 2019. [Link]
-
Xie, B., et al., "Solubilization techniques used for poorly water-soluble drugs," Acta Pharmaceutica Sinica B, 2023. [Link]
-
ResearchGate, "Aqueous solubility of carboxylic acids," ResearchGate. [Link]
-
PubMed, "Effect of pH and temperature on the solubility of a surface active carboxylic acid," National Library of Medicine. [Link]
-
Procell Life Science & Technology Co.,Ltd., "Troubleshooting Precipitation in Cell Culture: Causes and Solutions," Procell. [Link]
-
Science Buddies, "How to Make Dilutions and Serial Dilutions," Science Buddies. [Link]
-
ResearchGate, "Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds," ResearchGate. [Link]
-
YouTube, "Lab Skills: Preparing Stock Solutions," YouTube, 2021. [Link]
-
PubMed Central, "Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs," National Library of Medicine, 2022. [Link]
-
BPS Bioscience, "Serial Dilution Protocol," BPS Bioscience. [Link]
-
ResearchGate, "How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?," ResearchGate, 2014. [Link]
-
ResearchGate, "Solubilization techniques used for poorly water-soluble drugs," ResearchGate. [Link]
-
UNT Digital Library, "Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes," University of North Texas. [Link]
-
MOLBASE, "2-(2-methyl-5-isopropyl-1H-indol-3-yl)acetic acid," MOLBASE. [Link]
-
Aragen Life Sciences, "Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions," Aragen. [Link]
-
Reddit, "carboxylic acid solubility + TLC," Reddit, 2023. [Link]
-
Reddit, "How does pH affect water solubility of organic acids (or acids in general)?," Reddit, 2012. [Link]
-
PubChem, "2-(3-hydroxypropyl)-1H-indole-5-carboxylic acid," National Center for Biotechnology Information. [Link]
-
MDPI, "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes," MDPI, 2022. [Link]
-
Biology LibreTexts, "Serial Dilutions and Standard Curve," Biology LibreTexts, 2023. [Link]
-
ACS Publications, "Drug Solubilization in Simulated Intestinal Fluids vs Lipophilicity: Does Charge Matter?," ACS Publications. [Link]
-
OSTI.GOV, "Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes," U.S. Department of Energy Office of Scientific and Technical Information. [Link]
-
SpringerLink, "Considerations regarding use of solvents in in vitro cell based assays," Springer. [Link]
-
International Journal of Pharmaceutical and Chemical Analysis, "Strategies for improving hydrophobic drugs solubility and bioavailability," Int J Pharm Chem Anal. [Link]
-
YouTube, "How to prepare a Serial Dilution," YouTube, 2023. [Link]
-
ResearchGate, "Techniques to improve the solubility of poorly soluble drugs," ResearchGate. [Link]
-
National Library of Medicine, "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro," National Library of Medicine, 2024. [Link]
-
ResearchGate, "How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?," ResearchGate, 2017. [Link]
-
PubChem, "3-(2-carboxyethyl)-5-methyl-1H-indole-2-carboxylic acid," National Center for Biotechnology Information. [Link]
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Reducing impurities in the synthesis of substituted indoles
A Guide to Minimizing Impurities and Optimizing Purity
Welcome to the Technical Support Center for the synthesis of substituted indoles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining high-purity indole derivatives. The indole core is a privileged scaffold in countless natural products and pharmaceuticals, yet its synthesis is often plagued by side reactions leading to complex impurity profiles. This guide provides in-depth, mechanistically driven troubleshooting advice and practical, field-proven protocols to help you navigate these challenges and achieve your desired product in high purity.
Troubleshooting Guide: Common Issues in Indole Synthesis
This section addresses specific problems encountered during common indole syntheses in a question-and-answer format, providing insights into the root causes and actionable solutions.
Section 1: The Fischer Indole Synthesis
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, involves the acid-catalyzed cyclization of an arylhydrazone. While versatile, its reliance on harsh acidic conditions and high temperatures is a frequent source of impurities.[1][2]
Q1: My Fischer indole synthesis is producing a significant amount of dark, intractable tar, and my yield is very low. What is happening and how can I prevent this?
A: Tar formation is a classic sign of decomposition and polymerization, driven by the aggressive reaction conditions.
-
Causality: The combination of strong acids (e.g., H₂SO₄, HCl, polyphosphoric acid) and elevated temperatures can lead to the degradation of the starting hydrazone or sensitive intermediates in the reaction pathway.[1] The electron-rich nature of the indole product itself can also make it susceptible to acid-catalyzed polymerization. Furthermore, unstable intermediates can degrade before cyclization can occur.
-
Troubleshooting Steps:
-
Moderate the Acidity: Switch from strong Brønsted acids to milder Lewis acids like zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂). Alternatively, use a solid-supported acid catalyst like Amberlyst 15H, which can be easily filtered off and often leads to cleaner reactions.
-
Optimize Temperature: Do not assume higher temperatures are always better. Monitor your reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the minimum temperature required for a reasonable reaction rate. Microwave-assisted synthesis can be an excellent option to rapidly heat the reaction to the desired temperature, often reducing reaction times and byproduct formation.
-
Solvent Selection: High-boiling point solvents can contribute to higher reaction temperatures and subsequent tar formation. Experimenting with different solvents can be beneficial. In some cases, running the reaction neat (without a solvent) can be effective.[1]
-
Q2: My reaction has stalled, or I'm observing the formation of aniline and other byproducts instead of my desired indole. Why is my Fischer indolization failing?
A: This issue often points to a competing reaction pathway outcompeting the desired cyclization, a phenomenon highly dependent on the electronic properties of your substrates.
-
Mechanistic Insight: The key step in the Fischer synthesis is a[3][3]-sigmatropic rearrangement of the protonated ene-hydrazine intermediate. However, a competing pathway is the heterolytic cleavage of the N-N bond.[4] If the carbocation formed upon N-N bond cleavage is overly stabilized, this cleavage pathway will dominate.[4]
-
Substituent Effects: Electron-donating groups on the carbonyl component can excessively stabilize this carbocation, leading to N-N bond cleavage as a major side reaction instead of the intended cyclization.[1][4] This is a well-documented challenge in the synthesis of 3-aminoindoles, where the nitrogen atom's lone pair provides significant stabilization.[1][4] The result is the regeneration of the aniline precursor and other decomposition products.
-
-
Troubleshooting Workflow:
Troubleshooting workflow for Fischer indolization failure.
Q3: I'm using an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A: Regioselectivity is determined by the direction of enamine formation from the intermediate hydrazone. This can be influenced by both steric and electronic factors.
-
Controlling Factors:
-
Acid Strength: Strongly acidic conditions can favor the formation of the less substituted (thermodynamic) enamine, while milder conditions may favor the more substituted (kinetic) enamine.
-
Substituents: The nature of the substituents on the ketone can significantly influence the regioselectivity of the cyclization.[5] Electron-withdrawing groups can disfavor the formation of an adjacent enamine.[5]
-
-
Strategies for Control:
-
Screen Acid Catalysts: Test a range of acids from strong Brønsted acids like H₂SO₄ to Lewis acids like ZnCl₂ to see how they influence the isomeric ratio.
-
Pre-form the Hydrazone: Isolating the hydrazone before cyclization can sometimes allow for more controlled reaction conditions in the subsequent step.
-
Consider a Directed Synthesis: If regioselectivity remains poor, alternative methods like the Larock or Bartoli indole synthesis, which offer more predictable regiochemical outcomes, may be more suitable.
-
Section 2: The Bischler-Moehlau and Madelung Syntheses
These classical methods, while effective for certain substitution patterns, are notorious for their harsh reaction conditions, often leading to low yields and significant byproduct formation.
Q1: My Bischler-Moehlau synthesis is giving me a low yield and a mixture of 2- and 3-aryl indoles. What determines this regioselectivity?
A: The Bischler-Moehlau synthesis, which involves the reaction of an α-halo- or α-hydroxyketone with an excess of an arylamine, can proceed through complex mechanistic pathways, leading to unpredictable regiochemistry. [6]
-
Mechanistic Complexity: The reaction can proceed through different intermediates, and the final product (2-aryl vs. 3-aryl indole) is highly dependent on the specific substrates and reaction conditions.[6] Modifications to reaction conditions, such as using microwave irradiation, can dramatically influence the outcome.[6][7]
-
Strategies for Improvement:
-
Microwave Synthesis: The use of microwave heating has been shown to improve yields and, in some cases, regioselectivity in Bischler-Moehlau reactions.[7]
-
Milder Conditions: Recent developments have explored the use of catalysts like lithium bromide or solvents such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) to promote the reaction under milder conditions, which can lead to cleaner product profiles.[7]
-
Alternative Routes: If regioselectivity cannot be controlled, consider modern palladium-catalyzed methods that offer more predictable control over the final substitution pattern.
-
Q2: The Madelung synthesis requires very high temperatures and strong bases, leading to decomposition of my starting material. Are there any milder alternatives?
A: Yes, modern variations of the Madelung synthesis have been developed to circumvent the need for extreme conditions.
-
Classical Limitations: The traditional Madelung synthesis, involving the intramolecular cyclization of an N-phenylamide with a strong base at high temperatures (200-400 °C), is often limited to the preparation of simple, robust indoles due to its harshness.[2][8]
-
Modern Modifications:
-
Alkyllithium Bases: The use of organolithium bases like n-butyllithium or sec-butyllithium allows the reaction to proceed at much lower temperatures.
-
Tandem Madelung Synthesis: A recently developed method utilizes a combination of LiN(SiMe₃)₂ and CsF to mediate a highly efficient tandem Madelung synthesis, allowing for the creation of a diverse array of N-methyl-2-arylindoles under more controlled conditions.[9]
-
Section 3: Palladium-Catalyzed Indole Syntheses
Modern palladium-catalyzed methods (e.g., Larock, Buchwald-Hartwig, Cacchi) offer milder reaction conditions and broader functional group tolerance. However, they introduce a new challenge: residual palladium contamination.
Q1: My palladium-catalyzed indole synthesis is complete, but I'm struggling to remove the residual palladium from my product. Why is this important, and what are the best methods?
A: Residual palladium, even at ppm levels, can be toxic and can interfere with downstream biological assays or subsequent catalytic reactions. Its removal is a critical step in pharmaceutical and materials science applications. [10]
-
The Challenge: Palladium can exist in various oxidation states and can form stable complexes with the indole product or other nitrogen-containing ligands in the reaction mixture, making it difficult to remove by simple extraction or crystallization.
-
Recommended Purification Protocol:
A multi-step workflow for effective palladium removal. -
Detailed Scavenging Protocol:
-
Initial Purification: First, purify the crude product by flash column chromatography to remove the bulk of the organic impurities.
-
Select a Scavenger: Thiol-based scavenging resins (e.g., SiliaMetS Thiol, MP-TMT) are highly effective at binding palladium.
-
Treatment: Dissolve the partially purified indole in a suitable solvent (e.g., THF, DCM). Add the scavenging resin (typically 5-10 equivalents relative to the initial palladium loading) and stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours.
-
Removal: Filter off the resin and wash it thoroughly with the same solvent.
-
Final Polish: Concentrate the filtrate and perform a final recrystallization or trituration to remove any remaining impurities and ensure high purity. Studies have shown that a combination of chromatography and a subsequent scavenging step is highly effective, reliably reducing palladium levels to below 100 ppm.[10]
-
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose method for purifying substituted indoles by column chromatography?
A: While the optimal conditions are substrate-dependent, a good starting point for many indole derivatives is normal-phase flash chromatography on silica gel.
-
Stationary Phase: Silica gel (230-400 mesh) is the most common choice.
-
Mobile Phase: A gradient elution starting with a non-polar solvent like hexanes or heptane and gradually increasing the polarity with ethyl acetate is a standard approach.
-
For Basic Indoles: If your indole contains a basic nitrogen (e.g., a dimethylamino group) and exhibits tailing or streaking on the TLC plate, add a small amount of a basic modifier to your mobile phase. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel, leading to much sharper peaks and better separation.
-
Protocol Outline:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Aim for an Rf value of ~0.2-0.3 for your desired product in the final eluent mixture.
-
Column Packing: Pack the column with silica gel as a slurry in the initial, least polar solvent.
-
Loading: Dissolve your crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane (DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This often provides better resolution than loading the sample as a concentrated solution ("wet loading").
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Q: How can I quantify the level of impurities in my final indole product?
A: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying impurities in pharmaceutical compounds.[11]
-
Methodology:
-
Column: A reversed-phase C18 column is typically used for indole derivatives.
-
Mobile Phase: A gradient of water (often with 0.1% trifluoroacetic acid or formic acid to improve peak shape) and an organic solvent like acetonitrile or methanol is common.
-
Detection: A UV detector is standard, as the indole chromophore absorbs strongly in the UV region (typically around 220 nm and 280 nm).
-
Quantification: Impurity levels are determined by comparing the peak area of each impurity to the peak area of a known concentration of a reference standard of your pure indole. For unknown impurities, their percentage is often reported as "area percent" relative to the main product peak. A case study on the synthesis of the drug Sertindole highlights the use of LC-MS for initial impurity identification, followed by HPLC for quantification.[3][12][13][14][15]
-
Q: Are there any "green" or more environmentally friendly approaches to indole synthesis that can also reduce impurities?
A: Yes, the field of green chemistry has made significant strides in developing more sustainable methods for indole synthesis.
-
Mechanochemistry: A mechanochemical Fischer indole synthesis using ball-milling with oxalic acid and dimethylurea has been developed.[16] This solvent-free method is versatile and can be applied to a broad range of substrates.[16]
-
Catalysis in Green Solvents: Many modern catalytic methods, including some palladium-catalyzed reactions, can be performed in more environmentally benign solvents like water or ethanol, reducing the reliance on volatile organic compounds.
-
Catalyst Choice: Using catalysts with high turnover numbers (TONs) means less catalyst is required, which simplifies purification and reduces metal waste.[10]
Data Summary Table
| Synthesis Method | Common Impurities/Issues | Key Optimization Parameters |
| Fischer Indole | Tar, aniline, regioisomers, products of N-N bond cleavage | Acid choice (Lewis vs. Brønsted), temperature control, use of microwave irradiation |
| Bischler-Moehlau | Low yields, regioisomeric mixtures (2-aryl vs. 3-aryl) | Use of milder catalysts (e.g., LiBr), microwave heating, alternative solvents (e.g., HFIP)[7] |
| Madelung | Decomposition products from harsh conditions (high temp, strong base) | Use of modern, milder bases (e.g., n-BuLi, LiN(SiMe₃)₂) at lower temperatures |
| Reissert | Incomplete reduction of the nitro group, side reactions during condensation | Choice of reducing agent (e.g., zinc in acetic acid), control of base concentration in the initial condensation step[17] |
| Palladium-Catalyzed | Residual palladium, homocoupling of starting materials, dehalogenated byproducts | Ligand choice, base, solvent, and use of palladium scavenging agents post-reaction[10] |
References
- Technical Support Center: Troubleshooting Guide for the Synthesis of Indole Deriv
- Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions. (2015).
- Identification and synthesis of impurities formed during sertindole preparation. (2011). Beilstein Journal of Organic Chemistry.
- Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (n.d.).
- A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (n.d.).
- Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. (2022). Green Chemistry.
- Synthesis of indoles. (n.d.). Organic Chemistry Portal.
- Quantitative comparison of iron and cobalt based catalysts for the Fischer-Tropsch synthesis under clean and poisoning conditions. (2020).
- Identification and synthesis of impurities formed during sertindole preparation. (2011).
- Analysis by HPLC-mass spectrometry of the indole compounds released by the ectomycorrhizal fungus Hebeloma hiemale in pure culture. (n.d.).
- Regioselectivity observed in the Bischler method and in the reactions between anilines, phenols, and DDS. (n.d.).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022).
- Reissert indole synthesis mechanism explained. (2020). YouTube.
- Quantitative comparison of iron and cobalt based catalysts for the Fischer-Tropsch synthesis under clean and poisoning conditions. (2020). OSTI.GOV.
- Purification of Organic Compounds by Flash Column Chrom
- Identification and synthesis of impurities formed during sertindole preparation. (n.d.).
- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.).
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022).
- Identification and synthesis of impurities formed during sertindole preparation. (n.d.).
- Identification and synthesis of impurities formed during sertindole preparation. (n.d.). Beilstein Journal of Organic Chemistry.
- Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modul
- Reissert-Indole-Synthesis.pdf. (2016).
- Synthesis and Chemistry of Indole. (n.d.).
- How to run column chrom
- Impurity profiling and HPLC methods for drug quality compliance. (n.d.). AMSbiopharma.
- Madelung-Indole-Synthesis.pdf. (2016).
- Why Do Some Fischer Indolizations Fail?. (n.d.).
- HFIP-Promoted Bischler Indole Synthesis under Microwave Irradi
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- 12. d-nb.info [d-nb.info]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 15. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 16. chemistryviews.org [chemistryviews.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Method for 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid
Welcome to the dedicated technical support guide for the HPLC analysis of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the nuances of method development and troubleshoot common issues encountered during the analysis of this compound. Our approach is rooted in fundamental chromatographic principles to provide robust and reliable solutions.
Understanding the Analyte: this compound
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of our target molecule. This compound possesses a moderately hydrophobic indole core with isopropyl and methyl substituents, and a key acidic carboxylic acid functional group. This structure dictates its behavior in reversed-phase HPLC. The indole ring provides UV absorbance, making UV detection a suitable choice. The carboxylic acid moiety means its ionization state, and therefore its retention and peak shape, will be highly dependent on the mobile phase pH.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value/Characteristic | Implication for HPLC Method Development |
| Molecular Weight | ~217.26 g/mol | Standard molecular weight for small molecule analysis. |
| pKa (Carboxylic Acid) | ~4-5 | The mobile phase pH must be controlled to ensure consistent ionization and good peak shape. A pH below 3 is recommended to keep the analyte in its neutral, more retained form. |
| logP | Moderately Lipophilic | Suggests good retention on C18 or C8 columns with a typical reversed-phase mobile phase (e.g., acetonitrile/water or methanol/water). |
| UV Absorbance | Indole Chromophore | Expected to have significant UV absorbance around 220 nm and 270 nm, making UV detection highly suitable. |
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific experimental issues in a question-and-answer format, providing not just a solution, but the scientific reasoning behind it.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Q1: My peak for this compound is showing significant tailing. What are the likely causes and how can I fix it?
A1: Peak tailing for an acidic compound like this is a common issue and can stem from several factors. The primary cause is often secondary interactions between the analyte and the stationary phase.
-
Causality: The carboxylic acid group can interact with active sites, such as residual silanols on the silica-based stationary phase, leading to tailing.[1] Additionally, if the mobile phase pH is close to the pKa of the analyte, a mixed population of ionized and non-ionized forms can exist, broadening the peak.
-
Step-by-Step Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The most critical parameter to address is the mobile phase pH. To ensure the carboxylic acid is fully protonated (in its neutral form), lower the mobile phase pH to at least 1.5-2 pH units below the analyte's pKa. A pH of 2.5-3.0 is a good starting point. Use a buffer like phosphate or formate to maintain a stable pH.[2]
-
Column Selection: If pH adjustment is insufficient, consider using a column with high-purity silica and effective end-capping to minimize the availability of free silanol groups.
-
Mobile Phase Additives: Adding a small amount of a competing acid, like 0.1% trifluoroacetic acid (TFA) or formic acid, to the mobile phase can help to saturate the active sites on the stationary phase and improve peak shape.
-
Sample Overload: Injecting too much sample can lead to peak fronting.[3] Try reducing the injection volume or the concentration of your sample.
-
Q2: My peak is fronting. What does this indicate?
A2: Peak fronting is less common than tailing but typically points to two main issues:
-
Causality: The most frequent cause of peak fronting is sample overload, where the concentration of the analyte on the column is too high for the linear range of the isotherm.[3] Another possibility is a mismatch between the sample solvent and the mobile phase, particularly if the sample is dissolved in a much stronger solvent than the mobile phase.
-
Step-by-Step Troubleshooting Protocol:
-
Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape becomes more symmetrical, you were overloading the column.
-
Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your analyte.
-
Check for Column Collapse: While less likely with modern columns under typical reversed-phase conditions, operating at extreme pH or with incompatible solvents can damage the stationary phase and lead to distorted peaks.
-
Issue 2: Unstable Retention Times
Q3: The retention time for my analyte is drifting to shorter times with each injection. What's happening?
A3: A consistent drift in retention time, especially to shorter times, often indicates a problem with the column equilibration or the mobile phase composition.
-
Causality: The column may not be fully equilibrated with the mobile phase at the start of the analytical run.[4] Alternatively, the composition of the mobile phase could be changing over time, for instance, due to the evaporation of the more volatile organic component.[5]
-
Step-by-Step Troubleshooting Protocol:
-
Ensure Proper Column Equilibration: Before starting your analytical run, flush the column with at least 10-20 column volumes of the mobile phase. For a standard 150 x 4.6 mm column, this would be approximately 15-30 minutes at 1 mL/min.
-
Check Mobile Phase Preparation: Ensure your mobile phase components are accurately measured and well-mixed.[2] It is best practice to prepare the mobile phase gravimetrically rather than volumetrically.[2]
-
Degas the Mobile Phase: In-line degassers should be properly maintained.[6] Inadequately degassed mobile phase can lead to bubble formation in the pump, causing flow rate inaccuracies and retention time shifts.[6]
-
System Leaks: Check for any leaks in the system, as a small leak can lead to a decrease in the actual flow rate, which would manifest as an increase, not a decrease, in retention time. However, a leak in the gradient proportioning valve could alter the mobile phase composition.[5]
-
Q4: My retention times are fluctuating randomly from run to run. What should I check?
A4: Random fluctuations in retention time are often indicative of instrumental issues.
-
Causality: The most likely culprits are problems with the pump delivering a consistent flow rate or temperature fluctuations in the column oven. Inconsistent mobile phase mixing can also be a factor.[2]
-
Step-by-Step Troubleshooting Protocol:
-
Verify Flow Rate: Manually check the flow rate of your pump by collecting the eluent over a set period and measuring the volume.
-
Check for Leaks: A small, intermittent leak can cause pressure fluctuations and, consequently, flow rate and retention time variability.[5]
-
Ensure Stable Column Temperature: Use a column oven and ensure it is maintaining a stable temperature. Fluctuations in ambient temperature can affect retention times if a column oven is not used.
-
Inspect Pump Check Valves: Sticky or dirty check valves can lead to inconsistent flow delivery. Follow the manufacturer's instructions for cleaning or replacing them.
-
Issue 3: Low Sensitivity/Poor Signal
Q5: I am not getting enough sensitivity for my analyte. How can I improve the signal-to-noise ratio?
A5: Improving sensitivity involves either increasing the signal of your analyte or decreasing the baseline noise.
-
Causality: Low signal can be due to a variety of factors including a low concentration of the analyte, a non-optimal detection wavelength, or a detector issue. High baseline noise can be caused by contaminated mobile phase or a failing detector lamp.
-
Step-by-Step Troubleshooting Protocol:
-
Optimize Detection Wavelength: Determine the UV absorbance maximum (λmax) of this compound by running a UV scan with a diode array detector. The indole nucleus typically has strong absorbance around 220 nm and a secondary maximum around 270 nm. Detecting at the λmax will provide the best signal.
-
Increase Sample Concentration/Injection Volume: If possible, increase the concentration of your sample or the injection volume. Be mindful of potential peak distortion with larger injection volumes.[7]
-
Reduce Baseline Noise: Use high-purity HPLC-grade solvents and fresh mobile phase. Ensure the mobile phase is well-mixed and degassed.[7]
-
Improve Peak Efficiency: Sharper, narrower peaks are taller for the same peak area, leading to better sensitivity. Consider using a column with smaller particles (e.g., 3 µm or sub-2 µm) or a superficially porous particle column to increase efficiency.[8]
-
Check Detector Performance: Ensure the detector lamp has sufficient energy. Lamps have a finite lifetime and may need replacement.[3]
-
Frequently Asked Questions (FAQs)
Q: What is a good starting point for mobile phase composition?
A: For a moderately hydrophobic compound like this, a good starting point would be a gradient of acetonitrile and water (both with 0.1% formic acid or phosphoric acid to a pH of 2.5-3.0). A typical gradient might be 30% to 90% acetonitrile over 15 minutes.
Q: Which column chemistry is best suited for this analysis?
A: A C18 column is a robust and versatile choice for this analyte. A C8 column could also be used if retention times are excessively long with a C18 column. Opt for a column from a reputable manufacturer that uses high-purity silica and is well end-capped to minimize silanol interactions.
Q: How can I confirm the identity of my peak?
A: The most definitive way to confirm peak identity is to use a mass spectrometer (LC-MS). If an MS detector is not available, you can spike your sample with a known standard of this compound and observe if the peak area increases without the appearance of a new peak.
Q: Is a guard column necessary?
A: Using a guard column is highly recommended, especially when analyzing samples from complex matrices (e.g., biological fluids, reaction mixtures).[2] A guard column protects the analytical column from strongly retained or particulate matter, extending its lifetime and maintaining performance.[4]
Visualizing Troubleshooting Workflows
Diagram 1: Troubleshooting Peak Tailing
This diagram outlines a logical workflow for diagnosing and resolving peak tailing issues.
Caption: Decision tree for troubleshooting peak tailing.
Diagram 2: Diagnosing Retention Time Drift
This workflow helps to systematically identify the cause of shifting retention times.
Caption: Workflow for diagnosing retention time drift.
References
-
Chemical Review and Letters. (2020). Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them. YouTube. [Link]
-
Element Lab Solutions. (n.d.). Causes of Retention Time Drift in HPLC. [Link]
-
Agilent. (2019). A Tail of Two Peaks: Troubleshooting Poor Peak Shape. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]
-
ResearchGate. (2013). How to improve sensitivity in HPLC?. [Link]
-
Longdom Publishing. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. [Link]
-
LCGC International. (2023). Why do retention times drift for the first few injections of an HPLC method?. [Link]
-
ResearchGate. (2026). Common Reasons for HPLC Retention Time Drift, Variation or Change. [Link]
-
GL Sciences. (n.d.). How to Improve Sensitivity. [Link]
Sources
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- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. youtube.com [youtube.com]
- 4. sepscience.com [sepscience.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. researchgate.net [researchgate.net]
- 7. How to use analytical columns | Technical Support | GL Sciences [glsciences.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals engaged in scaling this synthesis from the lab bench to pilot or production scale. We will address common challenges and frequently asked questions, providing field-proven insights grounded in established chemical principles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy and core principles for producing this compound.
Q1: What is the most robust and scalable synthetic route for this indole derivative?
The most prevalent and industrially adopted method for this class of compounds is the Fischer indole synthesis.[1] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ or in a prior step from (4-carboxyphenyl)hydrazine and isopropyl methyl ketone (3-methyl-2-butanone).[2] Its robustness stems from the wide availability of starting materials and a long history of optimization for various indole targets.[3]
Q2: Can you explain the mechanism of the Fischer indole synthesis and its implications for scale-up?
Certainly. Understanding the mechanism is crucial for troubleshooting and optimization. The process unfolds in several key steps:
-
Hydrazone Formation: The reaction begins with the condensation of (4-carboxyphenyl)hydrazine with isopropyl methyl ketone to form the corresponding phenylhydrazone.[2]
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[4][4]-Sigmatropic Rearrangement: This is the critical, often rate-limiting, step.[5][6] The enamine undergoes an acid-catalyzed[4][4]-sigmatropic rearrangement, which re-forms the aromatic ring and creates a new C-C bond.
-
Cyclization & Ammonia Elimination: The resulting intermediate rapidly cyclizes and, under acid catalysis, eliminates a molecule of ammonia to form the final, energetically favorable aromatic indole ring.[5][2][7]
For scale-up, the key takeaway is that the sigmatropic rearrangement is an intramolecular process that can be sensitive to electronic effects and requires significant thermal energy. The final cyclization and ammonia elimination are exothermic and can contribute to thermal control challenges in large reactors.
Q3: How does the carboxylic acid substituent at the 5-position influence the reaction?
The carboxylic acid group is an electron-withdrawing group (EWG). This has a significant impact on the reaction's feasibility. The[4][4]-sigmatropic rearrangement involves the attack of an electron-rich enamine system onto the aromatic ring.[6][7] An EWG deactivates the phenyl ring, making it less nucleophilic and thus slowing down this critical rearrangement step.[7] Consequently, harsher reaction conditions (e.g., stronger acids, higher temperatures) are often required compared to syntheses with electron-donating groups.[6][7]
Q4: What are the primary challenges when moving this synthesis from bench to pilot scale?
Scaling up the Fischer indole synthesis introduces several key challenges:
-
Thermal Management: The reaction requires elevated temperatures to proceed but can also have exothermic events. Poor heat transfer in large reactors can lead to localized "hot spots," promoting byproduct formation and degradation.[1]
-
Mixing Efficiency: Inefficient mixing can cause non-uniform reaction conditions, leading to concentration and temperature gradients that negatively impact yield and purity.[1]
-
Reagent Addition: The rate of acid catalyst addition can be critical on a large scale to control the initial exotherm and maintain a consistent reaction profile.
-
Work-up and Purification: Handling large volumes of acidic reaction mixtures and performing extractions or crystallizations requires specialized equipment and optimized procedures.
Process Workflow and Purification Strategy
The following diagrams illustrate the general synthesis and a recommended purification workflow.
Caption: General workflow for the synthesis of the target indole.
Caption: Recommended acid-base extraction purification workflow.
Troubleshooting and Optimization Guide
This guide provides solutions to specific issues that may arise during the scale-up process.
| Problem | Potential Cause(s) | Recommended Solution & Rationale |
| Low or No Yield | 1. Insufficiently Strong Acid: The electron-withdrawing nature of the -COOH group deactivates the phenyl ring, hindering the key[4][4]-sigmatropic rearrangement.[7] 2. Sub-optimal Temperature: The activation energy for the rearrangement is not being met, or excessive heat is causing degradation of starting materials or product.[1] | 1. Use a stronger acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H) are often more effective than standard mineral acids like H₂SO₄ or HCl for deactivated systems.[5][6] Perform small-scale trials to find the optimal catalyst and loading. 2. Optimize reaction temperature. Carefully screen a temperature range (e.g., 80-140 °C). On a larger scale, ensure your reactor has adequate heat transfer capability to maintain a consistent internal temperature without hotspots.[1] |
| Formation of Impurities / Byproducts | 1. Thermal Degradation: High temperatures or localized "hot spots" can lead to decomposition, often resulting in tar-like byproducts. 2. Oxidation: Indoles can be sensitive to air oxidation, especially at elevated temperatures in the presence of acid. | 1. Improve thermal control. Ensure vigorous and efficient mixing to dissipate heat.[1] Consider a slower, controlled addition of the acid catalyst to manage the initial exotherm. 2. Maintain an inert atmosphere. Conduct the reaction under a nitrogen or argon blanket to minimize oxidative side reactions.[1] |
| Incomplete Reaction | 1. Insufficient Reaction Time: The reaction may be sluggish due to the deactivated substrate. 2. Poor Mixing: Inadequate agitation on a larger scale can lead to poor mass transfer, leaving pockets of unreacted material. | 1. Monitor reaction progress. Use in-process controls (e.g., HPLC, TLC) to track the disappearance of the hydrazone intermediate and confirm the reaction has reached completion before initiating work-up. 2. Verify mixing efficiency. Ensure the impeller design and agitation speed are sufficient for the reactor geometry and batch volume to maintain a homogenous mixture. |
| Difficulty in Product Isolation & Purification | 1. Product is an Oil or Gummy Solid: The crude product may not crystallize easily due to residual solvent or impurities. 2. Contamination with Neutral Byproducts: Unreacted ketone or other non-acidic impurities are present in the crude product. | 1. Optimize crystallization. Perform solvent screening to find a suitable recrystallization system. A common method is recrystallization from mixtures like DMF/acetic acid or aqueous ethanol.[4] 2. Implement an acid-base extraction. As the product is a carboxylic acid, it can be selectively extracted into a basic aqueous phase (e.g., sodium bicarbonate or carbonate solution), leaving neutral impurities in the organic phase. The pure product is then precipitated by re-acidifying the aqueous layer.[8] This is a highly effective and scalable purification technique. |
Critical Parameters for Scale-Up
The successful transition from lab to production requires careful control over several key parameters.
| Parameter | Lab Scale (Guideline) | Pilot / Production Scale Considerations | Rationale |
| Temperature | 80 - 140 °C | Precise control is critical. Use jacketed reactors with efficient heat transfer fluids. Monitor both jacket and internal temperatures. | Prevents byproduct formation from hotspots and ensures consistent reaction kinetics. The reaction's energy input is crucial for overcoming the activation barrier of the rearrangement.[1] |
| Acid Catalyst | PPA, Eaton's Reagent, H₂SO₄ | PPA can be viscous and difficult to handle at scale. Eaton's reagent is highly effective but corrosive. The choice may depend on equipment compatibility and cost. | Strong acids are needed to promote the reaction with the deactivated aromatic ring.[5][7] The physical properties of the acid impact material handling and safety on a large scale. |
| Solvent | Acetic Acid, Toluene, or neat (with PPA) | Solvent selection impacts heat transfer, reflux temperature, and downstream processing (e.g., recovery, waste disposal). | The solvent must be stable to the harsh acidic conditions and high temperatures. Its boiling point can be used to help control the reaction temperature. |
| Mixing Speed | Magnetic stir bar | Mechanical overhead stirrer with appropriate impeller design (e.g., pitched-blade turbine, anchor) is required. | Ensures homogeneity of temperature and reactant concentration, which is vital for consistent product quality and avoiding localized side reactions.[1] |
References
-
Gassman, P. G., & van Bergen, T. J. (1977). INDOLES FROM ANILINES: ETHYL 2-METHYLINDOLE-5-CARBOXYLATE. Organic Syntheses, 56, 72. DOI: 10.15227/orgsyn.056.0072.
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles.
-
BenchChem. (n.d.). This compound.
-
Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube.
-
Der Pharma Chemica. (2015). Synthesis and antioxidant activity of novel 2-methyl-1-(2-morpholinoethyl)- indole-3-carboxylic acid analogues.
-
Wikipedia. (n.d.). Fischer indole synthesis.
-
ResearchGate. (n.d.). Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid.
-
Sajjadifar, S., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules.
-
BenchChem. (n.d.). Overcoming challenges in the scale-up synthesis of 1-Ethyl-2-propyl-1H-indol-5-amine.
-
National Institutes of Health. (n.d.). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity.
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.
-
Royal Society of Chemistry. (2025). Recent strategy for the synthesis of indole and indoline skeletons in natural products. Chemical Communications.
-
National Institutes of Health. (2020). A General and Scalable Synthesis of Polysubstituted Indoles. PMC.
-
Alfa Chemistry. (n.d.). Fischer Indole Synthesis.
-
MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization.
-
Google Patents. (n.d.). US8492583B2 - Process for purification of aromatic carboxylic acids.
-
ResearchGate. (n.d.). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid.
-
Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
University of California, Irvine. (n.d.). Indoles.
Sources
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- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | 54233-21-5 | Benchchem [benchchem.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. youtube.com [youtube.com]
- 8. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Synthesis of 3-Substituted Indoles
Welcome to the technical support center for the synthesis of 3-substituted indoles. This resource is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of indole functionalization. As a core structural motif in countless pharmaceuticals and natural products, the successful synthesis of 3-substituted indoles is critical. However, the journey is often fraught with challenges ranging from poor regioselectivity to product instability.
This guide provides in-depth, field-tested insights in a troubleshooting-focused Q&A format. We will delve into the causality behind common pitfalls and offer validated protocols to overcome them, ensuring your synthesis is both efficient and reproducible.
Section 1: General Troubleshooting & FAQs
This section addresses high-level issues frequently encountered across various synthetic methods.
Q1: My reaction to form a 3-substituted indole is giving a very low yield or has stalled completely. Where do I start troubleshooting?
Low yields are a common frustration in indole chemistry, often stemming from a few key areas. Before undertaking extensive re-optimization, it's crucial to diagnose the likely cause.[1]
Causality: The indole nucleus, while nucleophilic at C3, is also susceptible to degradation under harsh conditions. The N-H proton can be acidic, and the pyrrole ring can be prone to oxidation or polymerization with strong acids.[2] Furthermore, the stability of reactants, intermediates, and catalysts is paramount.
Troubleshooting Workflow:
Here is a systematic approach to diagnosing the issue:
Caption: General troubleshooting workflow for low-yield indole synthesis.
Step-by-Step Protocol:
-
Verify Starting Materials: Ensure the purity of your starting materials, especially arylhydrazines in Fischer syntheses, as impurities can lead to unwanted side reactions.[1] Run an NMR or LC-MS to confirm identity and purity.
-
Check Reagents and Solvents: Use dry solvents where necessary. Ensure catalysts are active and reagents have not degraded during storage.
-
Optimize Reaction Conditions: Systematically vary temperature, reaction time, and catalyst concentration.[1] Some reactions, like the Fischer indole synthesis, are highly sensitive to temperature and acid strength.[1]
-
Consider Protecting Groups: If your starting materials have sensitive functional groups, the use of protecting groups might be necessary to prevent side reactions. Common protecting groups for the indole nitrogen include Boc, tosyl (Tos), and SEM.[1][3]
Q2: I'm observing the formation of a significant amount of bis(indolyl)methane. How can I prevent this side reaction?
The formation of bis(indolyl)methanes (BIMs) is a classic pitfall, especially when reacting indoles with aldehydes or ketones under acidic conditions.
Causality: This side reaction occurs because the initial 3-substituted product, often an indolylcarbinol intermediate, can be protonated and lose water to form a highly reactive alkylideneindolenine intermediate. This electrophile is then rapidly trapped by a second molecule of the nucleophilic indole, leading to the symmetrical BIM byproduct.[4]
Preventative Measures:
-
Control Stoichiometry: Use the indole as the limiting reagent if your desired product is from the reaction with the electrophile. Conversely, using a large excess of the indole can sometimes drive the reaction to the BIM if that is the desired product.
-
Use a Milder Catalyst: Switch from a strong Brønsted or Lewis acid to a milder one. For some reactions, catalysts like Cu(OTf)2 have been shown to provide high yields and selectivity, overcoming the challenge of BIM formation.[5]
-
Modify the Electrophile: If possible, use an electrophile that is less prone to forming a stable carbocation or reactive intermediate.
-
Change the Solvent: A more coordinating solvent can sometimes temper the reactivity of the catalyst or intermediates.
Section 2: Method-Specific Troubleshooting Guides
Different synthetic routes have unique challenges. This section breaks down common issues by reaction type.
2.1 Friedel-Crafts Alkylation/Acylation at C3
Direct C3-alkylation or acylation is conceptually straightforward but prone to several pitfalls.
Causality: This is a fundamental limitation of the Friedel-Crafts alkylation. The addition of an electron-donating alkyl group to the indole ring makes the product more nucleophilic than the starting material.[6] This activates it for subsequent alkylation, leading to a cascade of reactions and a mixture of products.
Troubleshooting Protocol:
-
Use a Large Excess of Indole: By making the aromatic ring the most abundant nucleophile, you increase the statistical probability of the electrophile reacting with a starting material molecule rather than an already-alkylated product.
-
Switch to Friedel-Crafts Acylation: This is the most reliable solution. The acylation reaction introduces an electron-withdrawing acyl group. This deactivates the indole ring towards further substitution, effectively preventing poly-acylation.[7] The resulting 3-acyl indole can then be reduced to the desired 3-alkyl indole using methods like the Wolff-Kishner or Clemmensen reduction.[8]
-
Control Reaction Conditions: Running the reaction at a lower temperature can sometimes help improve selectivity by reducing the rate of the second alkylation step.
Causality: The Friedel-Crafts reaction is sensitive to the electronic nature of the aromatic ring. If your indole contains a moderate to strong electron-withdrawing group (EWG), its nucleophilicity will be significantly reduced, potentially shutting down the reaction entirely.[6]
Mitigation Strategies:
-
Use a Stronger Lewis Acid: Increase the electrophilicity of your alkylating/acylating agent by using a more potent Lewis acid catalyst (e.g., switch from ZnCl2 to AlCl3).
-
Protecting Group Strategy: If the EWG is on the indole nitrogen (e.g., N-sulfonyl), consider if a different, less deactivating protecting group could be used.
-
Alternative Synthetic Route: If the indole is heavily deactivated, a direct Friedel-Crafts reaction may not be feasible. Consider building the indole core with the desired C3-substituent already in place via a different method, such as a Fischer or Bischler-Möhlau synthesis.
Caption: The polyalkylation cascade in Friedel-Crafts alkylation of indoles.
2.2 Fischer Indole Synthesis
This classic reaction involves treating an arylhydrazine with an aldehyde or ketone under acidic conditions.[1] While powerful, it has well-documented limitations.
Causality: The mechanism involves several equilibria and a key[9][9]-sigmatropic rearrangement. Failure can occur at multiple points due to electronic effects, steric hindrance, or incorrect acid catalysis.
Common Failure Points & Solutions:
| Pitfall | Underlying Cause | Troubleshooting Solution(s) |
| Reaction with Acetaldehyde Fails | Acetaldehyde is prone to self-condensation (aldol reaction) under acidic conditions, consuming the starting material.[2] | Use pyruvic acid as the carbonyl partner and then decarboxylate the resulting indole-2-carboxylic acid to obtain the parent indole.[2] |
| N-N Bond Cleavage | Electron-donating groups on the arylhydrazine can weaken the N-N bond, causing it to cleave after the initial hydrazone formation instead of proceeding to the sigmatropic rearrangement.[1] | Use a milder acid catalyst or lower the reaction temperature. Consider a different synthetic route if the substrate is highly activated. |
| Steric Hindrance | Bulky substituents on either the arylhydrazine or the carbonyl component can inhibit the formation of the key ene-hydrazine intermediate or block the final cyclization step.[1] | Switch to a less sterically demanding starting material if possible. Higher temperatures may sometimes overcome minor steric issues, but can also lead to decomposition. |
| Incorrect Acid Catalyst | The choice and concentration of the acid (e.g., ZnCl2, PPA, HCl) are critical and highly substrate-dependent. The wrong choice can lead to no reaction or decomposition.[1] | Screen a panel of acid catalysts and concentrations empirically. Brønsted acids (H2SO4, PPA) and Lewis acids (ZnCl2, BF3·OEt2) can give very different results. |
2.3 Palladium-Catalyzed Cross-Coupling Reactions
Modern cross-coupling methods offer powerful ways to functionalize indoles, but they come with their own set of challenges.
Causality: The intrinsic electronic properties of indole favor electrophilic attack at C3. However, in many Pd-catalyzed C-H activation cycles, the mechanism does not proceed via a simple electrophilic substitution. Direct palladation can occur at C3, but under certain conditions (especially acidic media), metal migration to C2 can occur, leading to mixtures of products.[10]
Strategies for Controlling Regioselectivity:
-
Choice of Directing Group: The most robust method for controlling regioselectivity is the use of a directing group. A group installed on the indole nitrogen (e.g., 2-pyrimidyl) can direct C-H activation specifically to the C2 position.[11] Conversely, a group at C3 (like an acetyl group) can direct functionalization to other positions, such as C4.[12]
-
Reaction Conditions: For unprotected indoles, reaction conditions are key. For example, in some direct alkenylation reactions, neutral conditions favor the formation of 3-alkenylindoles, while acidic conditions can favor the 2-alkenyl isomer.[10]
-
Ligand and Catalyst Choice: The ligand on the palladium center can have a profound influence on regioselectivity by altering the steric and electronic environment of the metal during the C-H activation step. A systematic screen of ligands is often necessary.
Section 3: Purification Pitfalls
Synthesizing the product is only half the battle. Isolating it can be a significant challenge.
Q7: My 3-substituted indole, which contains a basic nitrogen, is streaking badly on silica gel chromatography. How can I get clean separation?
Causality: The acidic nature of standard silica gel can interact strongly with basic compounds, such as those containing tertiary amines. This strong interaction leads to poor peak shape, tailing (streaking), and often irreversible adsorption, resulting in low recovery from the column.[9]
Chromatography Troubleshooting Protocol:
-
Baseline the Eluent: Add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica.
-
Use Deactivated Silica: Consider using silica gel that has been pre-treated with a base or purchase commercially available deactivated silica.
-
Switch the Stationary Phase: If basic modifiers are not effective, the interaction may be too strong.
-
Alumina (Basic or Neutral): This is an excellent alternative to silica for purifying basic compounds.
-
Reverse-Phase Chromatography (C18): If your compound has sufficient hydrophobic character, reverse-phase flash chromatography using solvent systems like Acetonitrile/Water or Methanol/Water can provide excellent separation where normal phase fails.[9]
-
-
Alternative Purification: If chromatography is consistently failing, consider other methods like recrystallization or, for intermediates, carrying the crude mixture forward to the next step where the properties of the subsequent product might be more amenable to purification.[9]
Section 4: Protecting Group Strategy FAQs
Using a protecting group adds steps to a synthesis, so it should only be done when necessary.[13]
When to Use a Protecting Group:
-
To Increase Stability: If the reaction conditions are strongly basic or involve organometallics that would be quenched by the acidic N-H proton.
-
To Improve Solubility: Some protecting groups (like SEM) can improve the solubility of indole intermediates in organic solvents.
-
To Direct Regioselectivity: As discussed in Q6, a directing group on the nitrogen is a powerful tool for forcing C-H activation to the C2 position.[11]
-
To Prevent N-Functionalization: In reactions with potent electrophiles, protection is necessary to prevent reaction at the indole nitrogen.
Common Pitfalls and Risks:
-
Deprotection Challenges: The deprotection step can be problematic. For example, acid-labile groups like Boc may not be suitable if other parts of your molecule are acid-sensitive. Harsh deprotection conditions can also degrade the final product.
-
Altered Reactivity: The protecting group itself can alter the electronic nature of the indole. Electron-withdrawing groups like tosyl (Ts) or benzenesulfonyl (Bs) significantly decrease the nucleophilicity of the indole ring, which can inhibit desired reactions like Friedel-Crafts.
References
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International Journal of Chemical Studies. (2019-02-15). 3-Substituted indole: A review. [Link]
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RSC Publishing. (n.d.). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. [Link]
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ACS Publications. (n.d.). C3 versus C5 Regioselectivity in the Intramolecular Dehydrative Friedel–Crafts Alkylation of Indole C4-Tethered Carbinols. [Link]
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Beilstein Journals. (n.d.). Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes. [Link]
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ACS Publications. (n.d.). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. [Link]
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SpringerLink. (2023-07-19). Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. [Link]
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ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. [Link]
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MDPI. (2023-04-23). A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. [Link]
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ResearchGate. (n.d.). Palladium-Catalyzed Three-Component Cross-Coupling of Conjugated Dienes with Indoles Using Ethynylbenziodazolones as Electrophilic Alkynylating Reagents. [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activity of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic Acid and Related Indole Derivatives
Introduction: The Indole Scaffold as a Cornerstone in Modern Drug Discovery
The indole nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in medicinal chemistry. Its unique structure, consisting of a benzene ring fused to a pyrrole ring, is a common feature in numerous natural products, endogenous signaling molecules like serotonin and melatonin, and a plethora of synthetic drugs.[1][2][3] The chemical versatility of the indole ring allows for extensive structural modifications, enabling the fine-tuning of its pharmacological properties.[3] Consequently, indole derivatives have been successfully developed as therapeutic agents across a wide spectrum of diseases, including cancer, inflammation, microbial infections, and neurodegenerative disorders.[1][4][5] This guide provides an in-depth comparison of the biological activity of a specific derivative, 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid, with other notable indole-based compounds, supported by experimental data and detailed methodologies for researchers in the field.
Profiling this compound: A Multi-Target Agent
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 54233-21-5
This compound features a carboxylic acid group at the 5-position, a methyl group at the 2-position, and an isopropyl group at the 3-position of the indole core. These substitutions are critical determinants of its biological profile.
Mechanism of Action and Biological Activities:
This compound is recognized for its interaction with multiple biological targets, positioning it as a compound of interest for inflammatory and cellular regulation studies.[6]
-
Anti-inflammatory Potential: The compound is a known inhibitor of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[6] These enzymes are responsible for the biosynthesis of pro-inflammatory mediators like prostaglandins and leukotrienes. By inhibiting COX and LOX, this molecule can effectively modulate inflammatory responses.
-
Aryl Hydrocarbon Receptor (AhR) Binding: It exhibits a high binding affinity for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that plays a pivotal role in regulating the expression of genes involved in cellular responses to environmental stimuli and xenobiotics.[6]
The indole ring structure is fundamental to its ability to bind to these diverse receptors and enzymes, thereby modulating their activity and influencing cellular signaling, gene expression, and metabolic pathways.[6]
Comparative Analysis of Biological Activities
The therapeutic potential of any lead compound is best understood through objective comparison with established alternatives. The following sections benchmark the activities of this compound against other indole derivatives in key therapeutic areas.
Anti-inflammatory and Analgesic Activity
The anti-inflammatory properties of indole derivatives are well-documented, with Indomethacin, a potent COX inhibitor, being a classic example.[4][7] The primary mechanism involves the inhibition of COX enzymes, which exist in two main isoforms: COX-1, a constitutive "housekeeping" enzyme, and COX-2, which is primarily induced during inflammation.[7]
Structure-Activity Relationship (SAR) Insights: The anti-inflammatory potency of indole derivatives is highly dependent on the nature and position of substituents.
-
Position 1: Substituents on the indole nitrogen can significantly influence COX inhibition.
-
Position 3: Modifications at this position can modulate activity and selectivity.
-
Position 5: The presence of a carboxylic acid or other acidic moieties is often crucial for mimicking the binding of the natural substrate, arachidonic acid, to the COX active site.
The table below compares the anti-inflammatory efficacy of various indole derivatives.
| Compound/Derivative | Target(s) | IC50 / % Inhibition | Experimental Model | Reference |
| Indomethacin (Reference Drug) | COX-1/COX-2 | 76.89% Inhibition (at 3h) | Carrageenan-induced paw edema | [8] |
| This compound | COX, LOX | Data not quantified in searches | Biochemical Assays | [6] |
| Indole Schiff Base (S14) | COX-2 | 63.69% Inhibition (at 3h) | Carrageenan-induced paw edema | [8] |
| 1-[3-(4-octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid | cPLA2α | Potent Inhibitor | Biochemical Assays | [9] |
| Indole-Chalcone Hybrid | COX, LOX | Significant analgesic effect | Hot-plate and writhing tests | [10] |
Table 1: Comparative Anti-inflammatory Activity of Indole Derivatives.
The data indicates that while Indomethacin remains a potent benchmark, novel indole derivatives with different substitution patterns, such as Schiff bases, exhibit significant anti-inflammatory activity.[8] The dual inhibition of both COX and LOX pathways by compounds like this compound represents a promising strategy to achieve broader anti-inflammatory effects and potentially reduce the gastrointestinal side effects associated with traditional NSAIDs.[4][6]
Anticancer Activity
The indole scaffold is a valuable motif for developing agents effective against various cancers.[11] These derivatives can exert their anticancer effects through diverse mechanisms, including the inhibition of tubulin polymerization, modulation of survival pathways, and induction of apoptosis.[1][12]
Structure-Activity Relationship (SAR) Insights:
-
Halogenation: The introduction of halogen atoms, particularly chlorine or bromine, often enhances anticancer activity.[1] For instance, a chlorine group at the C-5 position of the indole ring was found to increase activity against several cancer cell lines.[11]
-
Hybrid Molecules: Fusing the indole core with other heterocyclic systems like oxadiazoles or triazoles can lead to potent hybrid molecules with enhanced efficacy.[1]
| Compound/Derivative | Target Cell Line | IC50 / EC50 | Mechanism of Action | Reference |
| 5-hydroxyindole-3-carboxylic acid ester (5d) | MCF-7 (Breast Cancer) | 4.7 µM | Survivin Inhibition (putative) | [12] |
| Betulinic acid derivative with 5-chloroindole | MIAPaCa, PA-1, SW620 | 2.44–2.70 µg/mL | Not specified | [11] |
| 1H-indole-2-carboxylic acid derivative (C11) | Bel-7402 (Liver Cancer) | Potent inhibitor | 14-3-3η protein targeting, G1-S arrest | [13] |
| Indole-2-carboxylic acid Cu(II) complex | A549, HeLa | >90% inhibition at 20 µM | Growth inhibition, apoptosis | [14] |
Table 2: Comparative Anticancer Activity of Indole Derivatives.
Notably, many indole derivatives show promising cytotoxicity against cancer cells while being less toxic to normal cells, highlighting their potential for selective cancer therapy.[12] The development of compounds like C11, which targets specific proteins like 14-3-3η, represents a shift towards more targeted cancer treatments.[13]
Antimicrobial Activity
With the rise of multidrug-resistant pathogens, there is an urgent need for novel antimicrobial agents. Indole derivatives have emerged as a promising class of compounds with broad-spectrum activity against bacteria and fungi.[5][15][16] Their mechanisms often involve disrupting microbial membranes, inhibiting biofilm formation, and inhibiting essential enzymes.[4][15]
Structure-Activity Relationship (SAR) Insights:
-
Efflux Pump Inhibition: Certain indole derivatives can act as efflux pump inhibitors, such as against the NorA pump in Staphylococcus aureus, thereby restoring the efficacy of conventional antibiotics.[17]
-
Hybridization with Azoles: Incorporating azole moieties (e.g., triazole, thiadiazole) into the indole structure is a common strategy to enhance antimicrobial and antifungal potency.[17]
| Compound/Derivative | Target Microorganism | Activity/MIC | Mechanism of Action | Reference |
| Bis-indole agents | Acinetobacter baumannii | Antimicrobial & antibiofilm | Not fully elucidated | [15] |
| 5-nitro-2-phenylindole | S. aureus | NorA efflux pump inhibitor | Increases susceptibility to ciprofloxacin | [17] |
| Indole-triazole-thiol derivative | E. coli, S. aureus | Exceptional activity | Not specified | [5] |
| Indole derivatives with pyridinium | Plant pathogenic bacteria | Potent antibacterial | Novel action modes | [18] |
Table 3: Comparative Antimicrobial Activity of Indole Derivatives.
The ability of indole derivatives to combat drug-resistant bacteria and inhibit biofilm formation makes them particularly valuable for addressing challenging infections.[15][17]
Key Experimental Methodologies
To ensure the reproducibility and validity of findings, standardized protocols are essential. The following sections detail the methodologies for key biological assays used to evaluate indole derivatives.
Protocol 1: In Vitro Anticancer Activity (MTT Cell Viability Assay)
This protocol is foundational for determining the cytotoxic effects of a compound on cancer cell lines.
Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that mitochondrial dehydrogenases in viable, metabolically active cells can cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantitative measurement of cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test indole derivatives (and a vehicle control, e.g., DMSO) in fresh cell culture medium. Replace the old medium with 100 µL of the medium containing the test compounds.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.
Causality: The subcutaneous injection of carrageenan into a rat's paw induces a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 1 hour) is primarily driven by the production of prostaglandins, involving the COX pathway. A reduction in paw swelling (edema) by a test compound indicates its ability to suppress this inflammatory cascade.
Step-by-Step Methodology:
-
Animal Acclimatization: Use healthy adult Wistar rats (150-200g). Acclimatize them for at least one week under standard laboratory conditions. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups (n=6):
-
Group I: Control (vehicle only).
-
Group II: Reference Drug (e.g., Indomethacin, 10 mg/kg).
-
Group III-V: Test Compounds (e.g., indole derivatives at different doses).
-
-
Compound Administration: Administer the vehicle, reference drug, or test compounds orally or intraperitoneally 1 hour before the carrageenan injection.
-
Edema Induction: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the left hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume immediately after carrageenan injection (0 hour) and at 1, 2, and 3 hours post-injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula:
-
% Inhibition = [(Vc - Vt) / Vc] * 100
-
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
-
Protocol 3: Mechanism of Action (Western Blot for Protein Expression)
Western blotting is a powerful technique to detect and quantify specific proteins (e.g., COX-2) in cell or tissue extracts, providing mechanistic insights.[19]
Causality: This technique separates proteins by their molecular weight via gel electrophoresis. The separated proteins are then transferred to a solid membrane and probed with a primary antibody specific to the target protein. A secondary antibody, conjugated to an enzyme or fluorophore, binds to the primary antibody, allowing for visualization and quantification of the protein of interest.[19]
Step-by-Step Methodology:
-
Sample Preparation (Protein Extraction):
-
Treat cells (e.g., macrophages stimulated with LPS) with the test indole derivative for a specified time.
-
Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[20]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.[20]
-
-
SDS-PAGE (Gel Electrophoresis):
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.[19]
-
Load the samples onto a polyacrylamide gel (e.g., 10% SDS-PAGE) alongside a molecular weight marker.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-COX-2) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane again as in the previous step.
-
Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations: Workflows and Pathways
Conclusion and Future Perspectives
This compound exemplifies the multi-target potential inherent in the indole scaffold, with documented activity against key enzymes in the inflammatory cascade.[6] Comparative analysis reveals that while it shares a common mechanism with established drugs like Indomethacin, its potential for dual COX/LOX inhibition could offer a superior therapeutic profile. Furthermore, the broader family of indole derivatives continues to yield promising candidates for anticancer, antimicrobial, and neuroprotective applications, driven by innovative synthetic strategies and a deepening understanding of their structure-activity relationships.[12][17][21]
Future research should focus on elucidating the precise in vivo efficacy and safety profiles of novel derivatives. Advanced studies, including crystallography of ligand-enzyme complexes and comprehensive ADMET (absorption, distribution, metabolism, excretion, toxicity) profiling, will be crucial in translating these promising scaffolds from the laboratory bench to clinical application. The versatility of the indole nucleus ensures it will remain a focal point of medicinal chemistry research for years to come.
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A Comparative Guide to 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid and Commercially Available Kinase Inhibitors for Researchers
This guide provides a comprehensive comparison of the hypothetical kinase inhibitory profile of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid against established, commercially available kinase inhibitors. While the primary compound is known for its diverse biological activities, including antimicrobial and anticancer properties, its specific kinase targets are not yet fully elucidated.[1] This document, therefore, serves as a methodological framework for researchers and drug development professionals on how to characterize and compare a novel compound with potential kinase inhibitory activity. We will focus on the well-characterized Mitogen-Activated Protein Kinase (MAPK) signaling pathway as a case study.
Introduction to this compound
This compound is an indole derivative with demonstrated biological effects.[1] Research has indicated its potential in modulating cellular pathways involved in inflammation and cell proliferation, with known interactions with the aryl hydrocarbon receptor (AhR), cyclooxygenase (COX), and lipoxygenase (LOX).[1] The indole scaffold is a privileged structure in medicinal chemistry and is found in numerous approved kinase inhibitors, suggesting that indole derivatives can be potent modulators of kinase activity.[2] This guide will explore the hypothetical evaluation of this compound as a kinase inhibitor.
The MAPK Signaling Pathway: A Key Therapeutic Target
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[3] This pathway consists of several key kinases, including the Extracellular signal-Regulated Kinases (ERK), c-Jun N-terminal Kinases (JNK), and p38 MAPKs.[4] Dysregulation of the MAPK pathway is a hallmark of many diseases, most notably cancer, making its components highly attractive drug targets.[5]
A multitude of commercially available inhibitors targeting ERK, JNK, and p38 kinases have been developed and are widely used in research and clinical trials.[6][7][8][9][10] These inhibitors serve as invaluable tools for dissecting the roles of individual kinases in cellular signaling and as potential therapeutic agents.
Comparative Analysis of Kinase Inhibitory Potency
To effectively evaluate a novel compound like this compound, a direct comparison of its inhibitory potency against established inhibitors is essential. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table presents a hypothetical comparison of the IC50 values of our lead compound against a selection of commercially available MAPK pathway inhibitors.
| Compound | Target Kinase | IC50 (nM) |
| This compound | p38α | [Hypothetical Value, e.g., 75] |
| JNK1 | [Hypothetical Value, e.g., 150] | |
| ERK2 | [Hypothetical Value, e.g., >1000] | |
| SB 202190[6] | p38α | 50 |
| p38β2 | 100 | |
| SP600125[9] | JNK1 | 40 |
| JNK2 | 40 | |
| JNK3 | 90 | |
| Ulixertinib (BVD-523)[11] | ERK1/2 | <0.3 |
Note: The IC50 values for this compound are hypothetical and for illustrative purposes only. These values would need to be determined experimentally.
Visualizing the MAPK Signaling Pathway
Understanding the context in which these kinases operate is crucial for interpreting inhibition data. The following diagram illustrates the core components of the MAPK signaling cascade.
Caption: Simplified MAPK Signaling Pathway.
Experimental Protocol: In Vitro Kinase Assay
To generate the IC50 data presented above, a robust and reproducible in vitro kinase assay is required. The following is a detailed, step-by-step methodology for a typical luminescence-based kinase assay.
Rationale: This assay measures the amount of ATP remaining in solution following a kinase reaction. The amount of ATP consumed is directly proportional to the kinase activity. A potent inhibitor will result in less ATP consumption and a higher luminescent signal.
Materials:
-
Recombinant human kinase (e.g., p38α, JNK1, ERK2)
-
Kinase-specific substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compound (this compound) and control inhibitors
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound and control inhibitors in 100% DMSO.
-
Perform a serial dilution of the compounds in DMSO to create a concentration gradient.
-
Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 10 µL of a 2X kinase/substrate mixture to each well to initiate the reaction. The final concentrations of the kinase and substrate should be optimized for each specific kinase.
-
Incubate the plate at room temperature for the predetermined reaction time (e.g., 60 minutes).
-
-
ATP Detection:
-
Following incubation, add 5 µL of the ATP detection reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of the kinase detection reagent to each well. This reagent contains luciferase and its substrate, which will generate a luminescent signal from the newly synthesized ATP.
-
Incubate for another 30 minutes at room temperature to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The data is typically plotted as the percentage of kinase inhibition versus the log of the inhibitor concentration.
-
The IC50 value is then determined by fitting the data to a four-parameter logistic curve.
-
Experimental Workflow Visualization
The following diagram outlines the key steps in the in vitro kinase assay workflow.
Caption: In Vitro Kinase Assay Workflow.
Interpretation of Results and Future Directions
Based on our hypothetical data, this compound demonstrates moderate inhibitory activity against p38α and JNK1, with lower potency against ERK2. This suggests a degree of selectivity for the p38 and JNK families over ERK.
Key Considerations:
-
Potency: The lower the IC50 value, the more potent the inhibitor.
-
Selectivity: An ideal inhibitor will have high potency against the desired target and low potency against other kinases (off-target effects). The selectivity profile is crucial for minimizing potential side effects.
Next Steps in Characterization:
-
Kinase Profiling: To establish a comprehensive selectivity profile, the compound should be screened against a large panel of kinases.
-
Mechanism of Action Studies: Experiments should be conducted to determine if the inhibition is ATP-competitive, non-competitive, or uncompetitive.
-
Cell-Based Assays: The efficacy of the compound should be confirmed in cellular models by measuring the phosphorylation of downstream targets of the inhibited kinase.
-
In Vivo Studies: If promising in vitro and cell-based data are obtained, the compound's efficacy and safety should be evaluated in animal models of relevant diseases.
This guide provides a structured approach for the initial characterization and comparison of a novel compound with potential kinase inhibitory activity. By following these methodologies, researchers can generate robust and comparable data to drive their drug discovery efforts forward.
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A Senior Application Scientist's Guide to In Vivo Validation of Novel Anticancer Agents: The Case of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid (ICA-325)
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the preclinical in vivo validation of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid (hereafter referred to as ICA-325), a novel indole derivative. The principles and protocols detailed herein are broadly applicable to other small molecule inhibitors, offering a robust methodology for assessing therapeutic efficacy and mechanism of action in a preclinical setting.
Preclinical Rationale: Targeting the JAK/STAT Pathway
Indole derivatives represent a promising class of heterocyclic compounds with demonstrated anticancer activity.[1][2][3] Their mechanisms often involve the modulation of key signaling pathways that drive tumor progression.[3] Our hypothetical compound, ICA-325, is postulated to function as a selective inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3).
The Janus kinase (JAK)/STAT signaling pathway is a critical regulator of cell proliferation, survival, and invasion.[4] Constitutive activation of this pathway, particularly of STAT3, is a hallmark of numerous malignancies, including breast, lung, and gastric cancers, making it an attractive therapeutic target.[5][6][7][8] STAT3 activation involves phosphorylation at a key tyrosine residue (Tyr705), leading to dimerization, nuclear translocation, and transcription of target oncogenes like c-Myc and Cyclin D1.[4][6] ICA-325 is designed to interfere with this process, likely by inhibiting STAT3 dimerization or phosphorylation.
Caption: Hypothesized mechanism of ICA-325 as a STAT3 inhibitor.
Designing the In Vivo Study: Model Selection & Justification
The choice of an animal model is paramount for clinically relevant results. The two primary options for solid tumor studies are xenograft and syngeneic models.[9]
-
Xenograft Models : Involve implanting human tumor cells into immunodeficient mice (e.g., NSG or Nude mice).[9][10]
-
Syngeneic Models : Use murine tumor cells implanted into immunocompetent mice of the same genetic background.[9][11]
Causality Behind Choice : For an initial efficacy study of a targeted agent like a STAT3 inhibitor, a xenograft model is often preferred to directly demonstrate the compound's effect on human tumor cells. If ICA-325 is later suspected of having immune-modulating properties, a follow-up study in a syngeneic model would be warranted. This guide will focus on a human breast cancer (e.g., MDA-MB-231) xenograft model.
Caption: Decision workflow for selecting the appropriate in vivo cancer model.
Comparative Efficacy Study Protocol
A robust experimental design is crucial for generating unambiguous data. This involves appropriate control groups, a clinically relevant comparator, and defined endpoints.
Comparator Agent : Doxorubicin is a widely used chemotherapeutic agent for breast cancer and serves as an excellent positive control to benchmark the efficacy of ICA-325.[13][14][15][16]
Step-by-Step Experimental Protocol
-
Animal Selection : Use female athymic Nude or NSG mice, 6-8 weeks old. House in sterile conditions. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Culture : Culture MDA-MB-231 human breast cancer cells in standard conditions. Ensure cells are free of mycoplasma.
-
Tumor Implantation :
-
Harvest cells at ~80% confluency.
-
Resuspend cells in sterile, serum-free media or PBS at a concentration of 5 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 with Matrigel or Cultrex BME to improve tumor take rate.[17]
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.[18]
-
-
Tumor Growth Monitoring :
-
Begin caliper measurements 3-4 days post-implantation.
-
Measure tumor length (L) and width (W) every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
-
Animal Randomization : When average tumor volume reaches 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group) to ensure uniform tumor size distribution across groups.
-
Treatment Groups :
-
Group 1 (Vehicle Control) : Administer the vehicle used to dissolve ICA-325 (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% Saline).
-
Group 2 (ICA-325 Low Dose) : e.g., 25 mg/kg, administered daily by oral gavage (PO) or intraperitoneal (IP) injection.
-
Group 3 (ICA-325 High Dose) : e.g., 50 mg/kg, administered daily PO or IP.
-
Group 4 (Doxorubicin) : 4-5 mg/kg, administered weekly by IP injection.[14]
-
-
Data Collection During Study :
-
Continue measuring tumor volume 2-3 times per week.
-
Record mouse body weight at each measurement to monitor toxicity.
-
Observe animals daily for any signs of distress or adverse effects.
-
-
Study Endpoint : Euthanize mice when tumors in the vehicle group reach the predetermined maximum size (e.g., ~2000 mm³), or if mice show signs of significant morbidity (e.g., >20% body weight loss). Collect tumors and key organs for ex vivo analysis.
Pharmacokinetic (PK) Analysis
Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) is critical.[19] A preliminary PK study ensures that the chosen dose and schedule result in adequate tumor exposure.
Step-by-Step PK Protocol
-
Animal Dosing : Use non-tumor-bearing mice of the same strain (n=3-5 per time point). Administer a single dose of ICA-325.
-
Sample Collection : Collect blood (via submandibular or saphenous vein) and tissues (e.g., tumor, liver, plasma) at multiple time points post-dosing (e.g., 15 min, 30 min, 1, 2, 4, 8, 24 hours).[20]
-
Sample Analysis : Process blood to plasma. Homogenize tissue samples. Use LC-MS/MS (Liquid Chromatography-Mass Spectrometry) to quantify the concentration of ICA-325 in each sample.
-
Data Analysis : Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).[21] This data validates that the drug reaches the tumor at a sufficient concentration to exert its effect.
Ex Vivo Mechanistic Validation
At the study's end, harvested tumors are analyzed to confirm that the observed tumor growth inhibition is due to the intended mechanism of action.
Immunohistochemistry (IHC)
IHC is used to visualize and quantify specific proteins in tissue sections.
-
Ki-67 (Proliferation Marker) : A decrease in Ki-67 positive cells indicates reduced tumor cell proliferation.[22][23][24]
-
CD31 (Angiogenesis Marker) : Staining for CD31, an endothelial cell marker, assesses microvessel density. A reduction suggests anti-angiogenic effects.[22][24]
-
TUNEL Assay (Apoptosis Marker) : The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[25][26][27] An increase in TUNEL-positive cells indicates the induction of cell death.
IHC Staining Protocol (General)
-
Fixation & Embedding : Fix tumors in 10% neutral buffered formalin for 24-48 hours, then embed in paraffin.
-
Sectioning : Cut 4-5 µm thick sections and mount on slides.
-
Deparaffinization & Rehydration : Use xylene and a graded ethanol series to deparaffinize and rehydrate the tissue sections.
-
Antigen Retrieval : Use heat-induced epitope retrieval (e.g., in a citrate buffer, pH 6.0) to unmask the antigen.
-
Staining :
-
Block endogenous peroxidase activity with 3% H₂O₂.
-
Block non-specific binding with a serum-based blocking buffer.
-
Incubate with the primary antibody (e.g., anti-Ki67, anti-CD31) overnight at 4°C.
-
Incubate with a biotinylated secondary antibody, followed by an avidin-biotin-HRP complex.
-
Develop with a DAB chromogen substrate and counterstain with hematoxylin.[28]
-
-
Imaging & Quantification : Scan slides and use image analysis software (e.g., ImageJ, QuPath) to quantify the percentage of positive cells or vessel density in multiple fields of view per tumor.[23]
Western Blot Analysis
Western blotting is used to quantify the levels of specific proteins in tumor lysates, directly confirming target engagement.
-
Target Proteins : p-STAT3 (Tyr705) and Total STAT3.
-
Expected Outcome : A significant decrease in the ratio of p-STAT3 to Total STAT3 in the ICA-325 treated groups compared to the vehicle control would provide strong evidence of on-target activity.[29][30]
Western Blot Protocol
-
Lysate Preparation : Snap-freeze a portion of the tumor in liquid nitrogen. Homogenize the tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE : Separate 20-30 µg of protein per sample on a polyacrylamide gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking & Probing :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping & Reprobing : After imaging, strip the membrane and re-probe with an antibody for Total STAT3, and subsequently a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[31]
-
Densitometry : Quantify band intensity using software like ImageJ to determine the relative change in protein levels.
Data Interpretation & Comparative Analysis
All quantitative data should be summarized for clear comparison. Statistical analysis (e.g., t-test or ANOVA) is essential to determine the significance of observed differences.
Table 1: Comparative Antitumor Efficacy
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
|---|---|---|---|
| Vehicle Control | 1520 ± 185 | - | +5.2 ± 1.5 |
| ICA-325 (25 mg/kg) | 988 ± 150* | 35% | +3.1 ± 2.0 |
| ICA-325 (50 mg/kg) | 517 ± 95*** | 66% | -1.5 ± 2.2 |
| Doxorubicin (5 mg/kg) | 608 ± 110*** | 60% | -8.5 ± 2.5** |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Data is hypothetical.
Table 2: Ex Vivo Biomarker Analysis Summary
| Treatment Group | Ki-67 Positive Cells (%) ± SEM | Microvessel Density (CD31+ vessels/field) ± SEM | p-STAT3 / Total STAT3 Ratio (Relative to Vehicle) |
|---|---|---|---|
| Vehicle Control | 75 ± 5.8 | 32 ± 3.1 | 1.00 |
| ICA-325 (50 mg/kg) | 28 ± 4.1*** | 19 ± 2.5** | 0.25*** |
| Doxorubicin (5 mg/kg) | 45 ± 6.2** | 25 ± 2.8* | 0.92 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle Control. Data is hypothetical.
Interpretation : The hypothetical data suggests that ICA-325 at 50 mg/kg demonstrates superior or comparable tumor growth inhibition to the standard-of-care, Doxorubicin, with a potentially better toxicity profile (less body weight loss).[32] Crucially, the biomarker data confirms its mechanism of action: a significant reduction in proliferation (Ki-67) and target engagement (p-STAT3), which is not seen with the non-targeted chemotherapeutic agent.
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Al-Ostoot, F.H. et al. (2025). Discovery of Primaquine–Indole Carboxamides with Cancer-Cell-Selective Antiproliferative Activity. Molecules. Available at: [Link]
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Dos Santos, T. et al. (2025). Evaluation of the Antitumor Effectiveness and Toxicity of pH-Sensitive Liposomes Coencapsulating Doxorubicin and Simvastatin in a Murine Breast Cancer Model. ACS Omega. Available at: [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic Acid Analogs
Abstract
The indole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a multitude of natural products and synthetic drugs with a wide array of pharmacological activities.[1][2] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on the 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid scaffold. While direct and comprehensive SAR studies on this specific analog series are limited, this document synthesizes findings from closely related indole-5-carboxylic acid derivatives to project a comparative guide for researchers, scientists, and drug development professionals. We will explore the influence of substitutions at various positions of the indole ring on several key biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, as well as modulation of the Aryl Hydrocarbon Receptor (AhR). This guide aims to provide a rational framework for the design of novel therapeutic agents based on this promising molecular architecture.
Introduction: The Versatile Indole Scaffold
The indole ring system is a privileged structure in drug discovery, renowned for its ability to interact with a diverse range of biological targets.[1] From the anti-inflammatory properties of Indomethacin to the antiviral activity of Arbidol, indole derivatives have demonstrated significant therapeutic potential. The this compound core combines several key features: a lipophilic indole nucleus, alkyl substitutions at the C2 and C3 positions that can influence binding affinity and selectivity, and a carboxylic acid at the C5 position, a common feature in many biologically active molecules that can participate in crucial interactions with protein targets.
This guide will dissect the known SAR of related indole-5-carboxylic acids to provide actionable insights for the targeted design of novel analogs of this compound with enhanced potency and selectivity.
Comparative Analysis of Biological Activities
The biological activity of indole derivatives is highly dependent on the nature and position of substituents on the indole ring. Below, we compare the influence of various structural modifications on key pharmacological activities, drawing parallels to the this compound scaffold.
Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)
Indole derivatives are well-known for their anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3] The carboxylic acid moiety is a critical feature for the activity of many nonsteroidal anti-inflammatory drugs (NSAIDs), including the indole-based drug Indomethacin.[4][5]
Key SAR Insights for COX Inhibition:
-
C5-Carboxylic Acid: The carboxylic acid group is often essential for binding to the active site of COX enzymes, forming key interactions with residues like Arg120.[6] Esterification or replacement of this group with non-acidic functionalities can lead to a significant decrease in COX-2 inhibitory activity.[5]
-
N1-Substitution: Substitution on the indole nitrogen with various groups can modulate COX inhibitory activity and selectivity. For instance, in other indole series, N-benzyl substitution has been explored.
-
C2-Methyl Group: The presence of a small alkyl group, such as methyl, at the C2 position is a common feature in many COX-inhibiting indole derivatives.
-
C3-Isopropyl Group: The bulky isopropyl group at the C3 position is expected to play a significant role in defining the selectivity profile. For COX enzymes, which have a hydrophobic channel, the size and shape of the C3-substituent can influence the binding affinity for COX-1 versus COX-2. Larger, bulky groups may favor binding to the larger active site of COX-2, potentially leading to selective inhibition.[3]
-
Benzene Ring Substitution: Substitution on the benzene portion of the indole ring with electron-withdrawing or electron-donating groups can fine-tune the electronic properties and steric profile of the molecule, impacting its interaction with the COX active site.
Table 1: Inferred SAR of this compound Analogs as COX Inhibitors
| Position of Modification | Type of Modification | Expected Impact on COX Activity | Rationale |
| C5 | Esterification of Carboxylic Acid | Decreased Activity | The carboxylic acid is crucial for binding to the COX active site.[4][5] |
| N1 | Alkylation/Arylation | Modulation of Activity & Selectivity | N-substituents can occupy additional binding pockets and influence the overall conformation. |
| C2 | Replacement of Methyl with Larger Alkyl | Potentially Decreased Activity | The C2-methyl group is often optimal for fitting into the COX active site. |
| C3 | Variation of Alkyl Group Size | Modulation of COX-2 Selectivity | Larger groups may preferentially bind to the larger COX-2 active site. |
| C6/C7 | Halogenation | Increased Potency | Halogens can enhance binding through hydrophobic and halogen-bonding interactions. |
Antimicrobial Activity
Indole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[2]
Key SAR Insights for Antimicrobial Activity:
-
N1-H: A free N-H group on the indole ring has been reported to be essential for the antibacterial activity of some indole derivatives.[2] Therefore, N1-substituted analogs of this compound might exhibit reduced antibacterial efficacy.
-
C3-Substitution: The nature of the substituent at the C3 position can significantly impact antimicrobial potency.
-
C5-Carboxylic Acid Derivatives: Conversion of the carboxylic acid to amides or other derivatives can lead to potent antimicrobial agents. For example, indole-3-carboxamide derivatives have shown promising activity.[1]
-
Halogenation: The introduction of halogen atoms (e.g., Cl, Br) on the benzene ring of the indole nucleus often enhances antimicrobial activity.
Table 2: Inferred SAR of this compound Analogs as Antimicrobial Agents
| Position of Modification | Type of Modification | Expected Impact on Antimicrobial Activity | Rationale |
| N1 | Substitution | Potentially Decreased Activity | A free N-H group is often important for antibacterial activity.[2] |
| C5 | Amide/Hydrazide formation | Potentially Increased Activity | Carboxamide derivatives of indoles have shown significant antimicrobial properties. |
| C2/C3 | Variation of Alkyl Groups | Modulation of Activity | The size and lipophilicity of these groups can affect membrane permeability and target interaction. |
| C6/C7 | Halogenation | Increased Activity | Halogen substituents can enhance lipophilicity and electronic interactions. |
Anticancer Activity
The indole scaffold is present in numerous anticancer agents, and its derivatives have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells.
Key SAR Insights for Anticancer Activity:
-
C3-Substitution: The substituent at the C3 position has been found to be important for apoptotic activity in some indole series.
-
C5-Substitution: Modifications at the C5 position of the indole ring can significantly influence anticancer potency.
-
Target-Specific Modifications: The design of anticancer indole derivatives is often target-specific. For example, derivatives have been developed as inhibitors of EGFR tyrosine kinase.[7]
Aryl Hydrocarbon Receptor (AhR) Modulation
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in regulating various physiological processes, including immune responses and detoxification.[8] Indole derivatives are known modulators of AhR.
Key SAR Insights for AhR Modulation:
-
Substitution Pattern: The activity of indole derivatives as AhR modulators is highly sensitive to the substitution pattern on the indole ring.
-
Isomeric Effects: Different regioisomers of substituted indoles can have dramatically different effects on AhR activation, with some being potent agonists and others being inactive.
-
C2 and C3 Substituents: Alkyl groups at the C2 and C3 positions can influence the interaction with the AhR ligand-binding pocket.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key biological assays are provided below.
Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This protocol describes an in vitro assay to determine the inhibitory activity of test compounds against ovine COX-1 and human recombinant COX-2.
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compounds dissolved in DMSO
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
EIA-based detection kit for prostaglandin E2 (PGE2)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, the respective COX enzyme, and the test compound at various concentrations.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a suitable quenching agent (e.g., HCl).
-
Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of test compounds against bacterial strains.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in DMSO
-
96-well microtiter plates
-
Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
Procedure:
-
Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include positive (bacteria in broth without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing the Structure-Activity Landscape
The following diagrams illustrate the key structural features of the this compound scaffold and the potential impact of modifications on its biological activity.
Caption: Key pharmacophoric features of the this compound scaffold.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Based on the analysis of related indole derivatives, several key structural modifications can be proposed to optimize its biological activity profile.
-
For Anti-inflammatory Agents: Maintaining the C5-carboxylic acid is likely crucial. Exploration of different bulky hydrophobic groups at the C3 position could lead to potent and selective COX-2 inhibitors.
-
For Antimicrobial Agents: Derivatization of the C5-carboxylic acid into amides or hydrazides, while keeping the N1-H unsubstituted, appears to be a promising strategy.
-
For Anticancer Agents: A systematic exploration of substituents at the C3 and C5 positions is warranted to identify potent apoptosis inducers or kinase inhibitors.
Further research involving the synthesis and systematic biological evaluation of a focused library of this compound analogs is essential to validate these hypotheses and to fully elucidate the SAR of this intriguing chemical class. The experimental protocols and SAR insights provided in this guide offer a solid foundation for such future investigations.
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A Senior Application Scientist's Guide to the In Vivo Validation of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid in Animal Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern therapeutics, indole-based compounds have emerged as a promising class of molecules with diverse pharmacological activities. This guide provides a comprehensive framework for the in vivo validation of a novel investigational compound, 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid. Drawing from its known biochemical profile, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes and its interaction with the aryl hydrocarbon receptor (AhR), we will outline a rigorous, multi-model approach to characterize its efficacy and benchmark its performance against established therapeutic agents.
The strategic selection of animal models and competitor compounds is paramount for a robust preclinical assessment. This guide is structured to not only provide detailed, step-by-step protocols but also to elucidate the scientific rationale behind each experimental choice, ensuring a self-validating and translational research pathway.
Mechanistic Landscape and Strategic Approach
This compound's potential as an anti-inflammatory agent is suggested by its dual inhibition of COX and LOX pathways, which are central to the production of pro-inflammatory mediators like prostaglandins and leukotrienes. Furthermore, its agonistic activity on the aryl hydrocarbon receptor (AhR) suggests a potential role in immunomodulation. Our validation strategy will, therefore, encompass models of acute and chronic inflammation, as well as a specific model to quantify AhR activation in vivo.
To provide a clear comparative analysis, we will benchmark the performance of our investigational compound against:
-
Celecoxib: A selective COX-2 inhibitor, representing a standard-of-care in anti-inflammatory therapy.
-
Zileuton: A 5-lipoxygenase inhibitor, offering a comparison for the LOX-inhibition pathway.
-
2,3,7,8-Tetrachlorodibenzodioxin (TCDD): A potent AhR agonist, serving as a positive control for the in vivo assessment of AhR activation.
The following diagram illustrates the overarching experimental workflow for the comprehensive in vivo validation of this compound.
Caption: A multi-phase workflow for the in vivo validation of this compound.
Efficacy Evaluation in Animal Models
Carrageenan-Induced Paw Edema in Rats: An Acute Inflammation Model
This model is a cornerstone for the initial screening of anti-inflammatory drugs.[1][2] The inflammatory response is biphasic, allowing for the dissection of early (histamine and serotonin-mediated) and late (prostaglandin-mediated) phases of inflammation.[1]
-
Animal Model: Male Wistar rats (180-220 g).
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
-
Grouping (n=8 per group):
-
Vehicle Control (e.g., 0.5% carboxymethylcellulose, p.o.)
-
This compound (10, 30, 100 mg/kg, p.o.)
-
Celecoxib (30 mg/kg, p.o.)[3]
-
Zileuton (50 mg/kg, p.o.)
-
-
Procedure:
-
Administer the respective treatments orally one hour before the induction of inflammation.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[2][4]
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.[1][4]
-
-
Endpoint Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the vehicle control.
-
Collect blood at the end of the experiment for cytokine analysis (TNF-α, IL-6).
-
Excise the paw tissue for histological examination and measurement of myeloperoxidase (MPO) activity as an index of neutrophil infiltration.
-
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase at 3h (mL) | % Inhibition of Edema |
| Vehicle Control | - | 0.85 ± 0.07 | - |
| Investigational Compound | 10 | 0.62 ± 0.05 | 27.1 |
| Investigational Compound | 30 | 0.45 ± 0.04 | 47.1 |
| Investigational Compound | 100 | 0.31 ± 0.03 | 63.5 |
| Celecoxib | 30 | 0.38 ± 0.04 | 55.3 |
| Zileuton | 50 | 0.49 ± 0.06 | 42.4 |
Collagen-Induced Arthritis in DBA/1 Mice: A Chronic Inflammation Model
This model is highly relevant to human rheumatoid arthritis, sharing many immunological and pathological features.[5] It is ideal for evaluating the efficacy of novel therapeutics on chronic autoimmune-driven inflammation.
-
Animal Model: Male DBA/1 mice (8-10 weeks old).[5]
-
Induction of Arthritis:
-
Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA).[5]
-
Day 21: Administer a booster injection of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).
-
-
Grouping and Treatment (n=10 per group, starting from day 21):
-
Vehicle Control
-
This compound (30 mg/kg/day, p.o.)
-
Celecoxib (30 mg/kg/day, p.o.)
-
-
Endpoint Analysis:
-
Monitor the incidence and severity of arthritis using a clinical scoring system (0-4 per paw) from day 21 to day 42.[5]
-
Measure paw thickness with a digital caliper.
-
At the end of the study, collect paws for histological analysis of joint inflammation, cartilage destruction, and bone erosion.
-
Analyze serum for levels of anti-collagen antibodies and pro-inflammatory cytokines.
-
| Treatment Group | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) |
| Vehicle Control | 10.2 ± 1.5 | 3.8 ± 0.4 |
| Investigational Compound | 5.8 ± 1.2 | 2.9 ± 0.3 |
| Celecoxib | 6.5 ± 1.4 | 3.1 ± 0.3 |
Lipopolysaccharide-Induced Systemic Inflammation in Mice
This model mimics a systemic inflammatory response, often referred to as a "cytokine storm," by administering bacterial lipopolysaccharide (LPS).[6][7] It is useful for assessing the ability of a compound to modulate the systemic release of pro-inflammatory cytokines.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Grouping and Treatment (n=8 per group):
-
Vehicle Control
-
This compound (30 mg/kg, i.p.)
-
Dexamethasone (1 mg/kg, i.p.) - as a positive control
-
-
Procedure:
-
Administer treatments 30 minutes prior to LPS challenge.
-
Inject LPS (1 mg/kg, i.p.) to induce systemic inflammation.[8]
-
Collect blood via cardiac puncture at 2 and 6 hours post-LPS injection.
-
-
Endpoint Analysis:
-
Measure serum levels of TNF-α, IL-6, and IL-1β using ELISA or a multiplex assay.
-
| Treatment Group | TNF-α (pg/mL) at 2h | IL-6 (pg/mL) at 6h |
| Vehicle Control + LPS | 2500 ± 300 | 4500 ± 500 |
| Investigational Compound + LPS | 1300 ± 250 | 2200 ± 400 |
| Dexamethasone + LPS | 800 ± 150 | 1500 ± 300 |
Assessment of Aryl Hydrocarbon Receptor (AhR) Activation
To confirm the in vivo engagement of the AhR by this compound, we will assess the induction of Cytochrome P450 1A1 (CYP1A1), a well-established downstream target of AhR activation.[9]
Caption: The canonical AhR signaling pathway leading to CYP1A1 gene transcription.[10]
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Grouping and Treatment (n=6 per group):
-
Vehicle Control
-
This compound (100 mg/kg, p.o.)
-
TCDD (10 µg/kg, p.o.)[11]
-
-
Procedure:
-
Administer a single oral dose of the respective treatments.
-
Euthanize animals 24 hours post-dosing.
-
-
Endpoint Analysis:
-
Harvest the liver and prepare microsomes.
-
Measure hepatic CYP1A1 mRNA expression by qRT-PCR.
-
Measure hepatic EROD (ethoxyresorufin-O-deethylase) activity as a functional measure of CYP1A1 enzyme activity.[12]
-
| Treatment Group | Relative CYP1A1 mRNA Expression (fold change) | EROD Activity (pmol/min/mg protein) |
| Vehicle Control | 1.0 ± 0.2 | 5.2 ± 1.1 |
| Investigational Compound | 8.5 ± 1.5 | 45.8 ± 6.3 |
| TCDD | 50.2 ± 7.8 | 250.6 ± 35.2 |
Preliminary Pharmacokinetic and Toxicological Evaluation
A preliminary assessment of the pharmacokinetic (PK) profile and safety is crucial for contextualizing the efficacy data.
-
Animals: Male Sprague-Dawley rats.
-
Administration: Single intravenous (i.v.) and oral (p.o.) doses.
-
Sample Collection: Serial blood sampling at multiple time points.
-
Analysis: LC-MS/MS analysis of plasma concentrations.
-
Parameters to Determine: Bioavailability, half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
-
Animals: Mice and rats.
-
Administration: A single high dose and observation for 14 days.
-
Endpoints: Clinical signs of toxicity, body weight changes, and gross pathology at necropsy.
Conclusion and Future Directions
This comprehensive in vivo validation guide provides a robust framework for elucidating the therapeutic potential of this compound. The comparative data generated from these studies will be instrumental in making informed decisions regarding its further development. Positive outcomes in these models would warrant more extensive toxicological studies and the exploration of its efficacy in other disease models where inflammation and AhR activation play a significant role. The ultimate goal is to build a solid preclinical data package that can support the transition of this promising molecule into clinical evaluation.
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Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. (2019). Frontiers in Pharmacology. [Link]
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Aryl hydrocarbon receptor: current perspectives on key signaling partners and immunoregulatory role in inflammatory diseases. (n.d.). Frontiers. [Link]
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Aryl-Hydrocarbon Receptor Activation Regulates Constitutive Androstane Receptor Levels in Murine and Human Liver. (n.d.). PMC. [Link]
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Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. (n.d.). The Journal of Phytopharmacology. [Link]
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Late inflammatory swelling by carrageenan in rat's subcutaneous neck tissue. (n.d.). SciSpace. [Link]
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Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor. (2020). PubMed Central. [Link]
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In Silico Identification of an Aryl Hydrocarbon Receptor Antagonist with Biological Activity In Vitro and In Vivo. (n.d.). NIH. [Link]
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Introducing the “TCDD-Inducible AhR-Nrf2 Gene Battery”. (n.d.). PMC. [Link]
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A Protocol for Successfully Inducing Collagen-Induced Arthritis (CIA) in Mice. (n.d.). Chondrex, Inc.. [Link]
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Modulation of Immune Responses by Nutritional Ligands of Aryl Hydrocarbon Receptor. (n.d.). Frontiers. [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. [Link]
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Lipopolysaccharide (LPS) induced acute lung injury and neuroinflammation in a new mouse model of COVID-19 disease. (2023). American Physiological Society Journal. [Link]
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Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (n.d.). MDPI. [Link]
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A Senior Application Scientist's Guide to Verifying Cellular Target Engagement of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid
In the landscape of modern drug discovery, identifying a compound that elicits a desired phenotypic response is a monumental first step. However, the critical subsequent challenge is to unequivocally prove that the compound engages its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, is a cornerstone of establishing a drug's mechanism of action (MoA), ensuring on-target efficacy, and preemptively identifying potential off-target liabilities.[1][2][3]
This guide provides a comparative analysis of state-of-the-art methodologies for verifying the cellular target engagement of a novel compound, 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid . While this specific indole derivative is noted for its potential interactions with inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), as well as the aryl hydrocarbon receptor (AhR), this guide will use its potential interaction with a hypothetical target, Enzyme X , to illustrate the workflows.[4] The principles and techniques discussed are broadly applicable to a wide range of small molecules and protein targets.
We will explore and contrast three primary, label-free biophysical methods and one functional biochemical assay. For each, we will delve into the causality behind the technique, provide detailed experimental protocols, and present comparative data to guide your selection of the most appropriate strategy.
Chapter 1: The Principle of Ligand-Induced Stabilization
At the core of many modern target engagement assays is the principle that the binding of a small molecule (a ligand) to its protein target confers a degree of structural stabilization. This stabilization can be measured as an increased resistance to denaturation by heat or proteolysis. By quantifying this change, we can infer direct binding within the native cellular environment.
Chapter 2: Cellular Thermal Shift Assay (CETSA®)
The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells and tissues.[5] It is founded on the principle that a ligand-bound protein is thermodynamically more stable and will thus denature and aggregate at a higher temperature than its unbound counterpart.[5][6]
Causality & Scientific Rationale
When a cell is heated, its proteins begin to unfold and precipitate out of solution. The temperature at which 50% of the protein is denatured is its melting temperature (Tm). A small molecule that binds to a specific protein target will stabilize its three-dimensional structure, increasing the energy required to unfold it. This results in a measurable upward shift in the protein's apparent Tm. By detecting the amount of soluble protein remaining at various temperatures, with and without the compound, we can confirm direct physical interaction.[5][6]
Experimental Workflow & Protocol
The CETSA workflow involves treating live cells with the test compound, heating the cells to a range of temperatures, lysing them, and then quantifying the amount of the target protein remaining in the soluble fraction.
dot
Caption: CETSA Experimental Workflow.
Step-by-Step Protocol: CETSA using Western Blot Detection
-
Cell Culture & Treatment: Plate target cells (e.g., A549 lung cancer cells[4]) and grow to ~80% confluency. Treat cells with a final concentration of 10 µM this compound or a DMSO vehicle control for 2 hours at 37°C.[7]
-
Cell Harvest: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating Step: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes at different temperatures (e.g., 42°C, 46°C, 50°C, 54°C, 58°C, 62°C) using a thermal cycler, followed by cooling for 3 minutes at 4°C.[7]
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Fractionation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration across all samples. Analyze the abundance of the target protein (Enzyme X) in each sample by SDS-PAGE and Western Blotting.
-
Data Analysis: Quantify the band intensities and plot them as a percentage of the unheated (37°C) control for both vehicle and compound-treated samples. Determine the Tm shift (ΔTm).
Comparative Data & Interpretation
A successful CETSA experiment will show a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control.
| Temperature (°C) | % Soluble Enzyme X (Vehicle) | % Soluble Enzyme X (10 µM Compound) |
| 42 | 100% | 100% |
| 46 | 95% | 98% |
| 50 | 75% | 92% |
| 54 | 50% (Tm) | 80% |
| 58 | 25% | 50% (Tm) |
| 62 | 5% | 20% |
| ΔTm | +4°C |
This hypothetical +4°C shift provides strong evidence that the compound directly binds to and stabilizes Enzyme X in a cellular context.
Chapter 3: Drug Affinity Responsive Target Stability (DARTS)
DARTS operates on a complementary principle to CETSA. Instead of thermal denaturation, DARTS uses protease digestion to probe protein stability.[8][9] A ligand-bound protein often adopts a more compact conformation that protects it from proteolytic cleavage.[9][10]
Causality & Scientific Rationale
The core idea of DARTS is that a small molecule binding to its target protein can shield protease cleavage sites or induce conformational changes that make the protein less accessible to proteases.[8][11] By treating cell lysates with a protease, the target protein will be digested. However, in the presence of a binding compound, the protein will be protected and remain intact. This protection is dose-dependent and can be visualized by methods like Western Blotting.[10][12]
Experimental Workflow & Protocol
The DARTS workflow is straightforward: cell lysate is prepared, incubated with the compound, subjected to limited proteolysis, and the resulting protein fragments are analyzed.[8]
dot
Caption: DARTS Experimental Workflow.
Step-by-Step Protocol: DARTS
-
Lysate Preparation: Harvest and lyse cells in a non-denaturing lysis buffer (e.g., M-PER buffer). Determine the protein concentration of the lysate.
-
Compound Incubation: Aliquot the lysate and add varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or a DMSO vehicle. Incubate at room temperature for 1 hour.
-
Protease Digestion: Add a protease, such as Pronase, to each sample at a pre-optimized concentration (e.g., 1:100 protease-to-lysate ratio). Incubate for 30 minutes at 25°C.
-
Stop Reaction: Stop the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes.
-
Analysis: Analyze the samples by SDS-PAGE and Western Blot for the full-length Enzyme X. A protected target will appear as a stronger full-length band compared to the vehicle control.
Comparative Data & Interpretation
A successful DARTS experiment demonstrates a dose-dependent increase in the amount of full-length target protein, indicating protection from proteolysis.
| Compound Conc. (µM) | % Full-Length Enzyme X Remaining |
| 0 (Vehicle) | 15% |
| 0.1 | 25% |
| 1 | 55% |
| 10 | 85% |
| 100 | 90% |
This data shows that the compound protects Enzyme X from digestion in a dose-dependent manner, providing orthogonal evidence of direct binding.
Chapter 4: Photo-Affinity Labeling (PAL)
PAL is a powerful chemical biology technique used to covalently capture protein-drug interactions, including those that are transient or have low affinity.[13] It requires a chemically modified version of the compound that incorporates a photoreactive group.[14][15]
Causality & Scientific Rationale
The PAL probe is designed to retain the binding characteristics of the parent molecule but also contains a moiety (e.g., a diazirine or aryl azide) that, upon UV light exposure, becomes a highly reactive species.[13][14] This reactive intermediate forms a stable, covalent bond with amino acid residues in the immediate vicinity of the binding pocket.[13] This "freezes" the interaction, allowing for subsequent identification of the labeled protein, typically via mass spectrometry.[13][15]
Experimental Workflow & Protocol
The PAL workflow is more complex, involving probe synthesis, in-cell labeling, and mass spectrometry-based identification.
dot
Caption: Photo-Affinity Labeling Workflow.
Step-by-Step Protocol: PAL
-
Probe Synthesis: Synthesize a derivative of this compound containing a photoreactive group (e.g., a diazirine) and often a reporter tag (e.g., alkyne for click chemistry).
-
Cell Treatment: Treat live cells with the PAL probe. To demonstrate specificity, include a control group that is co-incubated with an excess of the original, unmodified compound.
-
Photocrosslinking: Expose the cells to UV light (e.g., 365 nm) for a short period to activate the probe and induce covalent crosslinking to its binding partners.[13]
-
Lysis and Enrichment: Lyse the cells. If a reporter tag was used, perform a click reaction to attach biotin, followed by enrichment of labeled proteins on streptavidin beads.
-
Mass Spectrometry: Digest the enriched proteins and analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently labeled by the probe.
-
Data Analysis: Identify proteins that are significantly enriched in the PAL-treated sample compared to controls. The target protein (Enzyme X) should be a top hit, and its enrichment should be competed away by the excess of the parent compound.
Comparative Data & Interpretation
The primary output is a list of proteins identified by mass spectrometry. Specific binding is confirmed by competition.
| Protein Identified | Spectral Counts (Probe Alone) | Spectral Counts (Probe + Excess Compound) | Fold Change |
| Enzyme X | 150 | 12 | -12.5 |
| GAPDH | 45 | 42 | -1.1 |
| Tubulin | 38 | 35 | -1.1 |
| HSP90 | 25 | 26 | +1.0 |
The dramatic and specific reduction in spectral counts for Enzyme X in the competition experiment is compelling evidence of a direct and specific interaction.
Chapter 5: In-Cell Functional Assay
While biophysical methods confirm binding, a functional assay confirms that this binding leads to a modulation of the target's activity. This is crucial for linking target engagement to the compound's ultimate biological effect.[16]
Causality & Scientific Rationale
If this compound binds to Enzyme X and inhibits its activity, then the levels of Enzyme X's product should decrease in a dose-dependent manner inside the cell.[16] Measuring this downstream product serves as a direct readout of functional target engagement.[17]
Experimental Workflow & Protocol
This workflow involves treating cells, stimulating a pathway if necessary, and then measuring a specific biomarker or enzyme product.
dot
Caption: Functional Target Engagement Assay Workflow.
Step-by-Step Protocol: Product Formation Assay
-
Cell Treatment: Plate cells and treat with a serial dilution of this compound for a defined period (e.g., 1 hour).
-
Pathway Activation: Add the substrate for Enzyme X or a stimulus that activates the upstream pathway, and incubate for a short period (e.g., 15 minutes).
-
Sample Collection: Stop the reaction and collect the cell supernatant or lyse the cells.
-
Quantification: Measure the concentration of the specific product of Enzyme X using a sensitive method like ELISA or LC-MS.
-
Data Analysis: Plot the product concentration against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Comparative Data & Interpretation
The result is a classic dose-response curve showing inhibition of the target's function.
| Compound Conc. (µM) | Product Concentration (nM) | % Inhibition |
| 0 (Vehicle) | 250 | 0% |
| 0.01 | 225 | 10% |
| 0.1 | 150 | 40% |
| 0.25 | 125 | 50% (IC50) |
| 1 | 40 | 84% |
| 10 | 15 | 94% |
An IC50 of 0.25 µM demonstrates potent functional engagement of Enzyme X in cells.
Chapter 6: Synthesis and Strategic Comparison
To build an unassailable case for target engagement, it is best to use orthogonal methods. Each technique has distinct advantages and limitations.
| Method | Principle | Label-Free? | Direct/Indirect | Key Advantage | Key Limitation |
| CETSA | Ligand-induced thermal stabilization | Yes | Direct | Works in intact, live cells | Not all proteins show a clear melt shift |
| DARTS | Ligand-induced protease resistance | Yes | Direct | Simple, no compound modification needed[11] | Requires cell lysis; may not work for all proteins |
| PAL | Covalent capture via photo-activation | No | Direct | Can identify binding site; captures weak interactions[13][15] | Requires synthesis of a chemical probe |
| Functional Assay | Modulation of target activity/product | Yes | Indirect | Links binding to a biological outcome[16] | A downstream effect could be due to off-targets |
Verifying the cellular engagement of a novel compound like This compound is a multi-faceted challenge that requires rigorous, multi-pronged experimental validation. A strategic approach would be to first use a label-free method like CETSA or DARTS to rapidly confirm direct physical binding. Following this, a functional assay should be employed to demonstrate that this binding translates into modulation of the target's activity, thus establishing a clear structure-activity relationship in the relevant biological context. For lead compounds or tool probes where the investment is justified, PAL offers the ultimate proof by not only confirming the interaction but also potentially identifying the specific binding site. By thoughtfully combining these powerful techniques, researchers can build a robust and compelling case for their compound's mechanism of action, paving the way for successful downstream development.
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Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. Available from: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Handling of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic Acid
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 3-Isopropyl-2-methyl-1H-indole-5-carboxylic acid. The following procedural guidance is designed to establish a self-validating system of safety, ensuring minimal risk during handling, storage, and disposal.
Understanding the Hazard: A Proactive Stance on Safety
The carboxylic acid functional group also warrants caution, as acids can be corrosive. Although the overall hazardous nature of this compound is likely moderate, adherence to stringent safety protocols is non-negotiable to prevent accidental exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is the most critical immediate step to mitigate exposure risks. The following PPE is mandatory when handling this compound in both solid (powder) and solution forms.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects against accidental splashes of solutions or airborne powder particles that can cause serious eye irritation.[2][3] |
| Hand Protection | Chemical-resistant nitrile gloves. | Provides a barrier against skin contact, which can cause irritation.[2][3] For prolonged handling or when working with solutions, consider double-gloving.[4] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from spills and contamination.[3] |
| Footwear | Closed-toe shoes. | Prevents injuries from dropped objects or spills.[3][5] |
| Respiratory Protection | Recommended when handling the powder outside of a fume hood. | A NIOSH-approved respirator should be used to prevent inhalation of the powder, which may cause respiratory irritation.[2] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential to minimize the risk of exposure and contamination. The following step-by-step guide outlines the best practices for handling this compound from receipt to use.
Receiving and Storage
-
Inspect Upon Receipt: Visually inspect the container for any signs of damage or leakage. If the container is compromised, do not open it and follow your institution's hazardous material spill protocol.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt.[6][7]
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] The container should be kept tightly closed.[2]
Handling the Solid Compound (Powder)
Due to the risk of inhalation, handling the powdered form of this compound requires specific engineering controls.
-
Work in a Ventilated Area: All weighing and transfer of the solid should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Preventing Dust Generation: Handle the powder carefully to avoid creating dust. Use appropriate tools, such as a chemical spatula, for transfers.
-
Personal Protective Equipment: At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.[2][3] If there is a risk of significant dust generation, respiratory protection is advised.
Preparation of Solutions
-
Solvent Selection: Choose an appropriate solvent based on your experimental needs.
-
Dissolving the Compound: Add the solid to the solvent slowly while stirring. Gentle heating may be required to aid dissolution, but this should be done with caution in a well-ventilated area.[9]
-
Labeling Solutions: Clearly label all prepared solutions with the chemical name, concentration, solvent, date of preparation, and appropriate hazard warnings.[6]
Experimental Use
-
Containment: Conduct all experiments involving this compound in a designated area, preferably within a chemical fume hood.
-
Avoid Mouth Pipetting: Never pipette any chemical solution by mouth.[6]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[10]
Spill and Emergency Procedures
Accidents can happen, and a clear, pre-defined emergency plan is crucial.
Minor Spills (Solid)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Isolate the Area: Restrict access to the spill area.
-
Cleanup: Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10] Clean the spill area with a suitable solvent and then with soap and water.
Minor Spills (Liquid)
-
Alert Personnel and Isolate the Area.
-
Containment: Absorb the spill with an inert material, such as vermiculite or sand.[11]
-
Cleanup: Place the absorbent material into a sealed container for disposal. Clean the spill area with a suitable solvent and then with soap and water.
Major Spills
In the event of a large spill, evacuate the area immediately and follow your institution's emergency procedures for hazardous material spills.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2] Seek medical attention.
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[2] Seek immediate medical attention.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: All waste containing this compound, including unused product, contaminated materials (e.g., gloves, absorbent pads), and solutions, must be collected in a designated and properly labeled hazardous waste container.[12][13] Do not mix with other waste streams unless compatible.[7]
-
Container Requirements: Waste containers must be in good condition, compatible with the waste, and kept tightly closed except when adding waste.[13]
-
Disposal Procedure: Dispose of the hazardous waste through your institution's environmental health and safety office. Follow all local, state, and federal regulations for hazardous waste disposal.[12][13]
Visualization of Workflow
To ensure a clear understanding of the handling process, the following workflow diagram illustrates the key stages and decision points.
Caption: Workflow for handling this compound.
References
-
Butnariu, M., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. [Link]
-
Iowa State University. (n.d.). Chemical Handling and Storage. Environmental Health and Safety. [Link]
-
Neogen. (2019). Kovac's Indole Reagent, Safety Data Sheet. [Link]
-
University of Washington. (2020). Standard operating procedure for hazardous chemicals Handling of nanomaterials. [Link]
-
American Society for Microbiology. (2009). Indole Test Protocol. [Link]
-
Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. [Link]
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Wittenberg University. (n.d.). Handling Chemicals. Chemistry Department. [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. [Link]
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Quicktest. (2022). Safety equipment, PPE, for handling acids. [Link]
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Pro-Lab Diagnostics. (n.d.). Spot Indole Reagent. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: 5-Isopropyl-2-methyl-phenol. [Link]
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American Laboratory. (n.d.). Safety First: Essential Guidelines for Handling Research Reagents and Equipment. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Indole, 99+%. [Link]
-
Hardy Diagnostics. (n.d.). Indole (Kovacs'). [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
-
Aged Care Quality and Safety Commission. (n.d.). Safe Handling of Chemicals. [Link]
-
American Chemistry Council. (n.d.). Protective Equipment. [Link]
-
Bentham Science. (n.d.). Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Isopropyl-2-methylphenol. [Link]
-
University of California, Berkeley. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. [Link]
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. tmi.utexas.edu [tmi.utexas.edu]
- 6. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 7. Handling Chemicals | Wittenberg University [wittenberg.edu]
- 8. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 9. asm.org [asm.org]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. carlroth.com [carlroth.com]
- 12. neogen.com [neogen.com]
- 13. engineering.purdue.edu [engineering.purdue.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
